Monuril
Description
Structure
2D Structure
Properties
IUPAC Name |
[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]phosphinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3.C3H7O4P/c5-4(1-6,2-7)3-8;1-2-3(7-2)8(4,5)6/h6-8H,1-3,5H2;2-3H,1H3,(H2,4,5,6)/t;2-,3+/m.0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJIMDIBFFHQDW-LMLSDSMGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)P(=O)(O)[O-].C(C(CO)(CO)[NH3+])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](O1)P(=O)(O)[O-].C(C(CO)(CO)[NH3+])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18NO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Trajectory and Foundational Discoveries of Fosfomycin
Origin of Isolation and Initial Characterization
The discovery of fosfomycin (B1673569) was a significant milestone in the search for new antimicrobial agents. Its origin lies in the natural products produced by certain microorganisms.
Identification from Streptomyces fradiae Fermentation Broths
Fosfomycin was first isolated in 1969 from the fermentation broths of Streptomyces fradiae. microbiologyresearch.orgwikipedia.orgnih.govtaylorandfrancis.comrcsb.orgnih.govasm.orgseq.esinfectopharm.com Specifically, the strain Streptomyces fradiae (ATCC 21096) was identified as a producer of this antibiotic. nih.govasm.org The initial identification involved screening broth cultures for their ability to induce the formation of spheroplasts in growing bacteria, indicating interference with bacterial cell wall synthesis. wikipedia.orgnih.govrsc.org Fosfomycin is also produced by other Streptomyces species, including Streptomyces viridochromogenes and Streptomyces wedmorensis, as well as Pseudomonas syringae. nih.govrcsb.orgasm.orginfectopharm.com
Collaborative Research Frameworks Leading to Discovery
The discovery of fosfomycin was the result of a collaborative effort between Merck and Co. in the United States and Spain's Compañía Española de Penicilina y Antibióticos (CEPA). wikipedia.orgnih.govrsc.orgclinsurggroup.comproquest.com This joint program led to the isolation, characterization, and development of the compound. rsc.org Spanish microbiologists from CEPA played a crucial role, with Sagrario Mochales del Val identifying the Streptomyces fradiae strain in 1966 and sending it to Merck for further investigation. clinsurggroup.com The findings were published in a series of papers in 1969, with eleven North American researchers and three Spanish researchers listed as authors on one key publication. wikipedia.orgclinsurggroup.com
Geographic Context of Primary Isolate Acquisition
The specific soil sample from which the producing strain of Streptomyces fradiae was isolated had a defined geographic origin. The sample was collected on the southern slope of Mount Montgó in Jávea (Alicante), Spain. clinsurggroup.comresearchgate.net This geographic context highlights the role of natural environments as sources for novel antimicrobial compounds.
Nomenclature Evolution: From Phosphonomycin to Fosfomycin
Upon its discovery, fosfomycin was initially known by several names, including phosphonomycin and antibiotic 833A. microbiologyresearch.orgwikipedia.orgnih.govnih.govclinsurggroup.comnih.govpharmaffiliates.com The name evolved over time, with "fosfomycin" becoming the established international non-proprietary name (INN). pharmaffiliates.comhres.ca The change in nomenclature reflects the process of standardizing drug names for global use.
Re-evaluation and Resurgence in Antimicrobial Research
After its initial discovery and introduction into clinical practice in the 1970s, primarily in Europe, the use of fosfomycin increased slowly. nih.govinfectopharm.comrsc.orgnih.gov However, in recent years, there has been a significant re-evaluation and resurgence of interest in fosfomycin. wikipedia.orgnih.govnih.govasm.orgbrieflands.com This renewed attention is largely driven by the increasing global problem of multidrug-resistant (MDR) bacteria. nih.govnih.govdovepress.com
Fosfomycin's unique mechanism of action, which involves inhibiting a crucial step in bacterial cell wall synthesis by inactivating the MurA enzyme, and its broad spectrum of activity against both Gram-positive and Gram-negative pathogens, make it a valuable option in the fight against resistant strains. microbiologyresearch.orgwikipedia.orgnih.govrcsb.orgnih.govasm.orginfectopharm.comhres.cadovepress.complos.orgnih.gov In vitro studies and clinical trials have demonstrated its activity against a wide range of MDR, extensively drug-resistant (XDR), and pan-drug-resistant (PDR) bacteria. nih.govrsc.orgpnas.org The re-evaluation has led to increased use for various indications, including complicated infections caused by MDR bacteria. nih.govseq.es Despite concerns about emerging resistance, recent surveillance data in some regions still show high rates of in vitro susceptibility to fosfomycin among common pathogens like Escherichia coli. asm.orgtubitak.gov.tr
Key Discovery Details
Here is a summary of key details regarding the discovery of fosfomycin:
| Detail | Description | Source Indices |
| Year of Discovery | 1969 | microbiologyresearch.orgwikipedia.orgnih.govrcsb.orgasm.orgseq.esinfectopharm.comclinsurggroup.comnih.govasm.orgbrieflands.com |
| Primary Producing Organism | Streptomyces fradiae | wikipedia.orgnih.govtaylorandfrancis.comrcsb.orgnih.govasm.orgseq.esinfectopharm.comclinsurggroup.com |
| Other Producing Organisms | Streptomyces viridochromogenes, Streptomyces wedmorensis, Pseudomonas syringae | nih.govrcsb.orgasm.orginfectopharm.compnas.org |
| Collaborating Institutions | Merck and Co. (USA) and Compañía Española de Penicilina y Antibióticos (CEPA) (Spain) | wikipedia.orgnih.govrsc.orgclinsurggroup.comproquest.com |
| Geographic Origin of Isolate | Mount Montgó, Jávea (Alicante), Spain | clinsurggroup.comresearchgate.net |
| Initial Name(s) | Phosphonomycin, Antibiotic 833A | microbiologyresearch.orgwikipedia.orgnih.govnih.govclinsurggroup.comnih.govpharmaffiliates.com |
Molecular Mechanism of Antimicrobial Action
Enzymatic Target Identification: UDP-N-acetylglucosamine Enolpyruvyl Transferase (MurA)
The primary enzymatic target of fosfomycin (B1673569) is UDP-N-acetylglucosamine enolpyruvyl transferase, commonly referred to as MurA. wikipedia.orgacs.orgdrugbank.comnih.govpatsnap.comfrontiersin.org MurA is a cytoplasmic enzyme responsible for catalyzing the first committed step in bacterial peptidoglycan biosynthesis. nih.govpatsnap.comfrontiersin.orgasm.org This enzyme is highly conserved across both Gram-positive and Gram-negative bacteria, making it an attractive target for antibiotic development. asm.orgnih.gov
Irreversible Covalent Inhibition of MurA
Fosfomycin functions as an irreversible covalent inhibitor of MurA. acs.orgnih.gov This means that it forms a stable chemical bond with the enzyme, effectively inactivating it. acs.orgdrugbank.com The inhibition is time-dependent and is enhanced by the presence of the cosubstrate, UDP-N-acetylglucosamine (UNAG). acs.orgasm.org
Binding Site Specificity: Cysteine Residue Interaction
The irreversible inhibition of MurA by fosfomycin occurs through covalent binding to a specific cysteine residue located in the enzyme's active site. wikipedia.orgacs.orgdrugbank.compatsnap.comfrontiersin.orgmdpi.comcuestionesdefisioterapia.comnih.gov In Escherichia coli MurA, this key residue is Cys115. wikipedia.orgfrontiersin.orgasm.orgnih.govmdpi.comnih.gov Fosfomycin forms a stable thioether bond with the thiol group of this cysteine residue. drugbank.commdpi.com Structural studies, such as the crystal structure of Vibrio fischeri MurA in complex with UNAG and fosfomycin, have provided detailed insights into this interaction, showing clear electron density for the fosfomycin-cysteine adduct within the active site. nih.govrcsb.orgresearchgate.net This covalent modification is critical for the inactivation of the enzyme. drugbank.commdpi.com
Mimicry of Phosphoenolpyruvate (B93156) (PEP) Analog
Fosfomycin is a structural analog of phosphoenolpyruvate (PEP), one of the natural substrates of the MurA enzyme. wikipedia.orgnih.govdrugbank.compatsnap.comfrontiersin.orgmdpi.comnih.govnih.gov By mimicking PEP, fosfomycin can enter the active site of MurA and compete with the natural substrate for binding. acs.orgdrugbank.com Its structural similarity allows it to be recognized by the enzyme, but instead of undergoing the normal enzymatic reaction, it participates in the covalent modification of the active site cysteine residue. wikipedia.orgfrontiersin.orgmdpi.com
Disruption of Peptidoglycan Biosynthesis Pathway
The inhibition of MurA by fosfomycin directly disrupts the bacterial peptidoglycan biosynthesis pathway. wikipedia.orgdrugbank.comnih.govpatsnap.comfrontiersin.orgoup.com Peptidoglycan is essential for maintaining the structural integrity of the bacterial cell wall, and its disruption leads to cell lysis and death. patsnap.commdpi.com
Inhibition of Phosphoenolpyruvate Condensation with UDP-N-acetylglucosamine (UNAG)
The physiological reaction catalyzed by MurA involves the transfer of an enolpyruvate group from PEP to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG). wikipedia.orgnih.govdrugbank.compatsnap.comfrontiersin.orgasm.orgnih.govasm.orgnih.gov This condensation reaction forms UDP-N-acetylglucosamine enolpyruvate (also referred to as UDP-GlcNAc-enolpyruvate or EP-UNAG). frontiersin.orgasm.orgnih.govnih.gov By irreversibly binding to MurA, fosfomycin prevents the enzyme from catalyzing this essential condensation step. drugbank.compatsnap.com
Prevention of UDP N-acetylmuramic Acid (UDP-MurNAc) Precursor Formation
The product of the MurA-catalyzed reaction, UDP-N-acetylglucosamine enolpyruvate, is a crucial precursor for the formation of UDP N-acetylmuramic acid (UDP-MurNAc). nih.govdrugbank.comfrontiersin.orgasm.orgnih.gov UDP-MurNAc is a fundamental building block of peptidoglycan. drugbank.commdpi.comasm.org Since fosfomycin inhibits the formation of UDP-N-acetylglucosamine enolpyruvate, it consequently prevents the subsequent formation of UDP-MurNAc. nih.govdrugbank.comfrontiersin.orgmdpi.comnih.govncats.io This blockage at an early stage of the pathway effectively halts peptidoglycan synthesis, leading to a weakened cell wall and ultimately bacterial cell death. drugbank.compatsnap.commdpi.comnih.gov
Here is a summary of key enzymatic interactions and findings:
| Enzyme Target | Substrates | Product Inhibited by Fosfomycin | Key Inhibitor Interaction | Reference |
| MurA | Phosphoenolpyruvate (PEP), UDP-GlcNAc (UNAG) | UDP-GlcNAc-enolpyruvate | Covalent binding to Cys115 | wikipedia.orgdrugbank.comfrontiersin.orgnih.govmdpi.com |
Note: This table is for illustrative purposes based on the text and represents key interactions discussed.
Interference with the Initial Cytoplasmic Step of Bacterial Cell Wall Synthesis
Fosfomycin specifically inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA. patsnap.comwikipedia.orgmicrobiologyresearch.org MurA catalyzes the very first committed step in peptidoglycan biosynthesis, which occurs in the bacterial cytoplasm. mdpi.compatsnap.commicrobiologyresearch.orgacs.org This reaction involves the transfer of the enolpyruvyl moiety from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc), forming UDP-N-acetylglucosamine-enolpyruvate (UDP-GlcNAc-enoylpyruvate or UDP-MurNAc). mdpi.comwikipedia.orgmicrobiologyresearch.orgnih.gov This newly formed molecule is a critical precursor for the subsequent steps in peptidoglycan assembly. mdpi.comwikipedia.orgmicrobiologyresearch.org
Fosfomycin acts as a structural analog of PEP. mdpi.comwikipedia.orgresearchgate.net It irreversibly inhibits MurA by forming a covalent bond with a key cysteine residue in the enzyme's active site, specifically Cysteine 115 in Escherichia coli MurA. mdpi.comwikipedia.orgresearchgate.netnih.govasm.orgfrontiersin.orgtandfonline.com This covalent modification prevents MurA from catalyzing the condensation reaction between UDP-GlcNAc and PEP, thereby blocking the synthesis of UDP-MurNAc. mdpi.commicrobiologyresearch.orgnih.govtandfonline.com The resulting lack of N-acetylmuramic acid prevents the formation of intact peptidoglycan, leading to bacterial cell lysis and death. microbiologyresearch.orgmicrobiologyresearch.org
Bacterial Transport Systems for Intracellular Accumulation
For fosfomycin to exert its inhibitory effect on MurA, it must first enter the bacterial cell and reach the cytoplasm. dovepress.commdpi.com Fosfomycin utilizes existing bacterial transport systems, primarily those responsible for the uptake of phosphate-containing compounds, due to its structural resemblance to these molecules. mdpi.commdpi.comrsc.org In Escherichia coli, two main carrier-dependent systems are responsible for the active transport of fosfomycin: the L-alpha-glycerophosphate (GlpT) transport system and the hexose-6-phosphate (UhpT) transport system. mdpi.comresearchgate.netnih.govtandfonline.commicrobiologyresearch.orgfrontiersin.orgnih.govtandfonline.comrcsb.org
L-alpha-Glycerophosphate (GlpT) Transport System
The GlpT system is a permease primarily responsible for the uptake of L-alpha-glycerophosphate (also known as glycerol-3-phosphate or G3P). mdpi.comnih.govnih.govmdpi.comasm.org Fosfomycin is transported by GlpT because it mimics the structure of G3P. mdpi.comasm.org While the expression of GlpT can be induced by the presence of glycerol-3-phosphate, basal levels of GlpT are generally sufficient for fosfomycin uptake. nih.gov The GlpT system is widespread among various bacterial species, including E. coli, Pseudomonas aeruginosa, Salmonella, Staphylococcus aureus, and Enterococcus faecalis. mdpi.comnih.govnih.govasm.orgfrontiersin.orgoup.com Mutations in the glpT gene, which encodes the GlpT permease, can lead to reduced fosfomycin uptake and contribute to resistance. mdpi.comhres.canih.govnih.govasm.orgfrontiersin.orgoup.com
Hexose-6-Phosphate (UhpT) Transport System
The UhpT system is a hexose (B10828440) phosphate (B84403) transporter that facilitates the uptake of hexose phosphates, such as glucose-6-phosphate (G-6-P). mdpi.comfrontiersin.org Similar to GlpT, UhpT can transport fosfomycin due to the antibiotic's structural similarity to hexose-6-phosphates. mdpi.comrsc.orgfrontiersin.org The UhpT system functions as a phosphate antiporter, exchanging an external hexose phosphate for an internal inorganic phosphate. mdpi.com The UhpT system is primarily found in Enterobacteriaceae, with the exception of Proteus species, and also in S. aureus. nih.govfrontiersin.org Mutations in the uhpT gene or the regulatory genes associated with the UhpT system can impair fosfomycin uptake and confer resistance. mdpi.comfrontiersin.orgfrontiersin.orgoup.commcmaster.ca
Glucose-6-Phosphate (G-6-P) Induction of UhpT Activity
The expression and activity of the UhpT system are significantly induced by the presence of extracellular glucose-6-phosphate (G-6-P). mdpi.comnih.govtandfonline.comfrontiersin.orgtandfonline.comrcsb.orgmdpi.comoup.com This induction is mediated by a two-component regulatory system, UhpBC, and the transcriptional activator UhpA. frontiersin.orgmdpi.com Extracellular G-6-P is sensed by UhpC, which then interacts with UhpB, stimulating its autokinase activity. frontiersin.org The activated UhpB phosphorylates UhpA, which subsequently binds to the uhpT promoter, inducing its transcription. frontiersin.orgmdpi.com Full expression of uhpT also requires the presence of the cAMP-CRP complex. mdpi.comtandfonline.comfrontiersin.orgtandfonline.commdpi.com The induction of UhpT by G-6-P leads to increased fosfomycin uptake, which is why G-6-P is often included in in vitro susceptibility testing media for fosfomycin to ensure optimal drug entry. mdpi.comrcsb.orgmdpi.comoup.comjmilabs.comnih.govfrontiersin.org
Ancillary Molecular and Cellular Effects
Beyond its primary mechanism of inhibiting cell wall synthesis, fosfomycin has been observed to have other effects on bacterial physiology and interactions with host cells.
Influence on Bacterial Cell Adhesion Mechanisms
Research indicates that fosfomycin can influence bacterial cell adhesion. Fosfomycin has been shown to reduce bacterial adhesion to urinary epithelial cells. hres.canih.govmicrobiologyresearch.orgasm.orgunmc.eduejbps.com This effect may contribute to its efficacy, particularly in the treatment of urinary tract infections, by potentially reducing the ability of bacteria to colonize the bladder epithelium. hres.catga.gov.auasm.org Additionally, fosfomycin has been reported to suppress the adhesion of Streptococcus pneumoniae and Haemophilus influenzae to respiratory epithelial cells that has been induced by respiratory syncytial virus (RSV). nih.govmicrobiologyresearch.orgoup.com This suppression appears to be mediated, at least in part, through the platelet-activating factor (PAF) receptor on the host cells. nih.govmicrobiologyresearch.orgoup.com
Interactions with Bacterial Biofilm Structures
Bacterial biofilms represent a significant challenge in treating infections due to their inherent resistance to antimicrobial agents and host immune responses. Fosfomycin has demonstrated activity against bacterial biofilms across various species and experimental models. Studies indicate that fosfomycin can penetrate bacterial biofilms, a characteristic that contributes to its efficacy against these complex structures asm.orgmdpi.com.
Research has shown that fosfomycin can lead to a reduction or eradication of bacteria within established biofilms and can also influence the structural integrity of these communities asm.orgscielo.br. For instance, studies on uropathogenic Escherichia coli (UPEC) clinical isolates demonstrated that fosfomycin significantly reduced biofilm production at various concentrations mdpi.comnih.govresearchgate.net. While the efficacy varied depending on the biofilm-producing capacity of the isolates, concentrations ranging from 164.4 µg/mL to 1045 µg/mL exhibited degradative activity against E. coli biofilms nih.govresearchgate.net.
In addition to its activity as a single agent, fosfomycin's effect on biofilms can be enhanced when combined with other antibiotics asm.orgmdpi.comscielo.brmdpi.commicrobiologyresearch.org. Combinations of fosfomycin with antibiotics such as amikacin (B45834) or ciprofloxacin (B1669076) have shown high efficacy (70-90%) in inhibiting biofilm formation by multidrug-resistant UPEC mdpi.comnih.govresearchgate.net. Furthermore, studies involving Pseudomonas aeruginosa biofilms have shown that fosfomycin, particularly in combination with agents like tobramycin, can lead to biofilm eradication mdpi.com. The combination of prulifloxacin (B1679801) and fosfomycin also resulted in the destruction and disappearance of P. aeruginosa multilayer biofilms in a rat model asm.org. Reductions in Staphylococcus epidermidis biofilm density have also been observed with fosfomycin asm.org.
The ability of fosfomycin to penetrate biofilms and its demonstrated activity against these structures highlight its potential utility in addressing biofilm-associated infections. asm.orgmdpi.comscielo.brnih.govresearchgate.netnih.gov
Table 1: Reported Effects of Fosfomycin on Bacterial Biofilms
| Bacterial Species | Biofilm Type/Model | Fosfomycin Concentration(s) Tested | Observed Effect | Reference |
| Uropathogenic Escherichia coli | in vitro (microtiter plate assay) | 300, 700, 1500 µg/mL | Significant reduction in biofilm production | mdpi.comnih.govresearchgate.net |
| Uropathogenic Escherichia coli | in vitro (degradation of 48h biofilm) | 164.4 - 1045 µg/mL | Degradative activity on biofilms | nih.govresearchgate.net |
| Pseudomonas aeruginosa | Multilayer biofilms on polyethylene (B3416737) tubes (rat model) | Not specified | Destruction and disappearance of biofilms (in combination with prulifloxacin) | asm.org |
| Staphylococcus epidermidis | Not specified | Not specified | Reduction in biofilm density | asm.org |
| Pseudomonas aeruginosa | Not specified | Not specified | Eradication (in combination with tobramycin) | mdpi.com |
| Escherichia coli | Initial and mature forms on polystyrene plates | Not specified | Reduction in biofilm forms | asm.org |
Modulation of Penicillin-Binding Proteins (PBPs)
While the primary target of fosfomycin is MurA, research suggests that it may also influence penicillin-binding proteins (PBPs). PBPs are bacterial enzymes crucial for the synthesis of peptidoglycan, the main component of the bacterial cell wall, and are the primary targets of beta-lactam antibiotics.
Studies have indicated that fosfomycin can decrease or modify the activity or expression of PBPs elsevier.esmdpi.comdovepress.com. This modulation is not a direct inhibitory interaction like that of beta-lactams, but rather an indirect effect that may arise from the disruption of early cell wall synthesis by MurA inhibition.
One specific study investigating the interaction between fosfomycin and beta-lactam antibiotics in Pseudomonas aeruginosa observed that fosfomycin decreased the expression of penicillin-binding protein 3 (PBP3) nih.govnih.gov. This finding suggests a potential link between fosfomycin's action on early cell wall synthesis and the regulation or availability of later-stage cell wall synthesis machinery, including specific PBPs.
The observed modulation of PBPs by fosfomycin has been proposed as a contributing factor to the synergistic effects frequently seen when fosfomycin is used in combination with beta-lactam antibiotics mdpi.comdovepress.comresearchgate.net. The hypothesis is that by inhibiting the initial step of peptidoglycan synthesis (MurA) and potentially affecting PBPs involved in later stages, fosfomycin weakens the cell wall, making bacteria more susceptible to the action of beta-lactams that directly target PBPs mdpi.comdovepress.com. Some research also suggests potential PBP1 inhibition as a mechanism contributing to synergy with daptomycin (B549167) researchgate.net.
Table 2: Reported Modulation of Penicillin-Binding Proteins by Fosfomycin
| Bacterial Species | Observed Effect on PBPs | Proposed Significance | Reference |
| Pseudomonas aeruginosa | Decreased expression of PBP3 | Contributes to antagonism with beta-lactams in this specific context | nih.govnih.gov |
| Various (General) | Decreased or modified PBPs | Potential contribution to synergy with beta-lactam antibiotics by affecting cell wall | elsevier.esmdpi.comdovepress.com |
| Staphylococcus aureus / Enterococcus faecalis | Potential PBP1 inhibition (indirectly suggested in synergy with daptomycin) | May contribute to synergistic effects with daptomycin | researchgate.net |
Molecular Mechanisms of Fosfomycin Resistance
Mechanisms Involving Reduced Antibiotic Permeability
Fosfomycin (B1673569) typically enters bacterial cells by mimicking natural substrates of specific membrane transport systems. Reduced permeability, and thus decreased uptake of fosfomycin, is a common mechanism of resistance nih.govfrontiersin.orgelsevier.es. This can occur due to mutations in the genes encoding these transporters or their regulatory elements.
Chromosomal Mutations in Nutrient Phosphate (B84403) Transporter Genes
Fosfomycin is primarily transported into bacterial cells via the L-α-glycerol-3-phosphate transporter (GlpT) and the glucose-6-phosphate (G-6-P) transporter (UhpT) nih.govoup.com. These transporters are typically involved in the uptake of glycerol-3-phosphate and glucose-6-phosphate, respectively, which fosfomycin structurally resembles nih.govrcsb.org. Mutations in the genes encoding these transporters or their regulators can impair their function or expression, leading to reduced fosfomycin uptake and increased resistance nih.govfrontiersin.org.
Mutations in the chromosomal glpT gene can lead to a loss of function of the GlpT transporter, thereby reducing the uptake of fosfomycin into the bacterial cell nih.govoup.comspringermedizin.de. This reduced influx contributes to fosfomycin resistance. Studies have shown that inactivation of glpT can lead to increased minimum inhibitory concentrations (MICs) of fosfomycin nih.gov. For example, in Pseudomonas aeruginosa, inactivation of glpT resulted in a significant increase in fosfomycin MICs nih.govasm.org. In Escherichia coli, mutations in glpT are among the genetic changes detected in fosfomycin-resistant clinical isolates frontiersin.orgresearchgate.net. Deletion or truncation of the GlpT protein in E. coli strains has been associated with reduced permeability and loss of function, leading to increased fosfomycin MICs frontiersin.org.
Similar to glpT, mutations in the chromosomal uhpT gene, encoding the UhpT transporter, can result in a loss of function, reducing fosfomycin entry into the cell nih.govoup.comspringermedizin.de. The UhpT system is induced in the presence of glucose-6-phosphate and serves as an alternative uptake pathway for fosfomycin oup.com. Inactivation of uhpT alone can also contribute to fosfomycin resistance, leading to increased MICs nih.govmdpi.com. In E. coli clinical isolates, mutations in uhpT have been identified in fosfomycin-resistant strains frontiersin.orgresearchgate.net.
Combinations of glpT and uhpT mutations can lead to higher levels of fosfomycin resistance than mutations in either gene alone oup.comnih.govmdpi.com. For instance, in Staphylococcus aureus, knocking out both uhpT and glpT genes resulted in high-level fosfomycin resistance (MIC > 1024 µg/ml) nih.gov.
Here is a table summarizing the impact of glpT and uhpT mutations on fosfomycin MICs based on research findings:
| Bacterial Species | Mutation Type | Effect on Fosfomycin MIC (compared to wild type) | Source |
| E. coli | Loss of uhpT alone | Increase from 0.5 to 32 µg/ml | mdpi.com |
| E. coli | Loss of glpT alone | Increase from 0.5 to 4 µg/ml | mdpi.com |
| E. coli | Loss of both glpT and uhpT | Increase from 0.5 to >1024 µg/ml | mdpi.com |
| S. aureus | Inactivation of uhpT | MICs increased from 2 to 8 µg/ml | nih.gov |
| S. aureus | Inactivation of glpT | MICs increased to 32 µg/ml | nih.gov |
| S. aureus | ΔglpTΔuhpT double mutant | High-level resistance (MIC > 1024 µg/ml) | oup.comnih.gov |
| P. aeruginosa | Inactivation of glpT | Significant decrease in susceptibility (MIC increase from 8 to 1024 µg/ml) | nih.govasm.org |
Beyond glpT and uhpT themselves, mutations in genes that regulate the expression or function of these transporters can also contribute to fosfomycin resistance nih.govfrontiersin.orgmdpi.com. In E. coli, the UhpT transport system is regulated by components including UhpA, UhpB, and UhpC, which are necessary for high-level expression of UhpT nih.govasm.org. Inactivation of these regulatory genes can lead to inhibited or reduced expression of UhpT, preventing fosfomycin uptake nih.gov.
Research has identified novel chromosomal mutations in genes such as uhpB and uhpC associated with fosfomycin resistance in E. coli clinical isolates frontiersin.orgresearchgate.netnih.gov. For instance, single mutations like G469R in UhpB and F384L in UhpC were shown to confer a significant increase in fosfomycin MICs frontiersin.orgresearchgate.netnih.gov. These mutations were also found to abolish the induction of uhpT expression by glucose-6-phosphate frontiersin.orgresearchgate.netnih.gov.
Mutations in other genes, such as galU and lon, have also been investigated for their role in fosfomycin resistance frontiersin.orgresearchgate.netnih.gov. While single mutations in galU or lon in E. coli were reported to cause only a modest increase in fosfomycin MICs, they were identified in conjunction with other mutations in some resistant strains frontiersin.orgresearchgate.netnih.gov.
Data from a study on E. coli isolates showed the presence of genetic changes in uhpA, uhpB, uhpC, uhpT, and glpT genes among fosfomycin-resistant clinical isolates. frontiersin.orgresearchgate.netresearchgate.net
Here is a table showing the frequency of mutations in transporter-related genes in fosfomycin-resistant E. coli clinical isolates from one study:
| Gene | Number of Isolates with Mutations | Source |
| uhpA | 8 | frontiersin.orgresearchgate.netresearchgate.net |
| uhpB | 17 | frontiersin.orgresearchgate.netresearchgate.net |
| uhpC | 18 | frontiersin.orgresearchgate.netresearchgate.net |
| uhpT | 5 | frontiersin.orgresearchgate.netresearchgate.net |
| glpT | 8 | frontiersin.orgresearchgate.netresearchgate.net |
| cyaA | 1 | researchgate.net |
| ptsI | 1 | researchgate.net |
Note: Some isolates had mutations in multiple genes. researchgate.net
uhpT Gene Mutations and Loss of Function
Role of Efflux Pumps in Extrusion
Efflux pumps are membrane proteins that actively transport various substrates, including antibiotics, out of the bacterial cell rcsb.orgmdpi.com. Overexpression or increased activity of certain efflux pumps can reduce the intracellular concentration of fosfomycin, contributing to resistance rcsb.orgmdpi.comfrontiersin.org.
The Tet38 efflux pump, a member of the major facilitator superfamily (MFS), has been shown to contribute to fosfomycin resistance, particularly in Staphylococcus aureus frontiersin.orgnih.govfrontiersin.orgasm.org. Studies have demonstrated that overexpression of the tet38 gene can lead to increased fosfomycin MICs and decreased intracellular accumulation of the antibiotic frontiersin.orgnih.govasm.org. This suggests that Tet38 acts as an efflux transporter for fosfomycin nih.govasm.org.
Research using S. aureus strains has provided evidence for the role of Tet38. Plasmid-mediated overexpression of tet38 resulted in a fourfold increase in the MIC of fosfomycin compared to the parental strain nih.govasm.org. Conversely, a tet38 mutant showed a twofold decrease in MIC nih.govasm.org. Furthermore, fosfomycin accumulation was decreased in the tet38 overexpressor strain, consistent with Tet38 acting as an efflux transporter nih.govasm.org. Quantitative real-time PCR (qRT-PCR) has revealed elevated expression of the tet38 gene in fosfomycin-resistant S. aureus strains, particularly when exposed to increasing concentrations of fosfomycin frontiersin.orgfrontiersin.org. This phenomenon suggests that the Tet38 efflux pump plays a role in mediating fosfomycin resistance by pumping the drug out of the cell frontiersin.orgfrontiersin.org.
Here is a table illustrating the effect of tet38 and glpT alterations on fosfomycin MICs and accumulation in S. aureus:
| S. aureus Strain | Genetic Alteration | Fosfomycin MIC Fold Change (vs. parental) | Fosfomycin Accumulation Fold Change (vs. parental) | Source |
| Tet38 overexpressor | Plasmid overexpression | 4-fold increase | 2- to 3-fold decrease | nih.govasm.org |
| QT7 (tet38 mutant) | Chromosomal mutation | 2-fold decrease | Increased (not specified fold) | nih.govasm.org |
| QT03 (glpT mutant) | Chromosomal mutation | Increased (not specified fold) | 2- to 3-fold decrease | nih.govasm.org |
While Tet38 has been implicated in fosfomycin efflux in S. aureus, other efflux pumps in different bacterial species have also been associated with fosfomycin resistance, such as AbaF in Acinetobacter baumannii oup.com.
Identification of abaF, cusCFBA, and mdtABC-TolC Efflux Systems
Efflux pumps are a significant mechanism by which bacteria reduce the intracellular concentration of antibiotics, thereby conferring resistance. Several efflux systems have been implicated in extruding fosfomycin from bacterial cells. Among these, the AbaF, CusCFBA, and MdtABC-TolC systems have been identified as contributing to fosfomycin resistance.
The AbaF efflux pump has been associated with fosfomycin resistance in Acinetobacter baumannii. microbiologyresearch.orgmicrobiologyresearch.org The CusCFBA system, originally characterized as a copper efflux system, and the MdtABC-TolC system, a multidrug transporter, have been shown to contribute to fosfomycin resistance in Escherichia coli. microbiologyresearch.orgmicrobiologyresearch.orgmdpi.com Research indicates that these efflux pumps can expel fosfomycin, reducing its effective concentration at the target site mdpi.com. Studies investigating the presence of efflux genes in fosfomycin-resistant strains have detected abaF and mdtABC-TolC in resistant E. coli isolates, while cusCFBA was found in both sensitive and resistant strains, suggesting that its presence alone may not be sufficient to confer a resistant phenotype without appropriate expression levels mdpi.comresearchgate.net.
Table 1: Detection of Efflux Genes in E. coli Strains researchgate.net
| Origin | Strain No. | abaF | cusCFBA | mdtABC-TolC |
| ATCC® 25922 | - | - | + | - |
| Healthy cattle | E-1 | + | + | + |
| ... | ... | ... | ... | ... |
| Diseased cattle | E-X | + | + | + |
| ... | ... | ... | ... | ... |
(Note: Table data is illustrative based on search result snippets; a full table would require access to the complete study data.)
Mechanisms Involving Modification of the Antibiotic Target (MurA)
Fosfomycin exerts its bactericidal effect by irreversibly inhibiting UDP-N-acetylglucosamine enolpyruvyltransferase (MurA), an essential enzyme in the first committed step of peptidoglycan biosynthesis wikipedia.orgnih.govmicrobiologyresearch.orgfrontiersin.orgmdpi.com. Modifications to the MurA enzyme can reduce its susceptibility to fosfomycin inhibition, leading to resistance.
Fosfomycin inhibits MurA by covalently binding to a cysteine residue (Cys115 in E. coli) in the enzyme's active site, acting as a phosphoenolpyruvate (B93156) (PEP) analog nih.govfrontiersin.orgoup.com. Amino acid substitutions within or near the active site can decrease the binding affinity of fosfomycin to MurA, thereby conferring resistance frontiersin.orgoup.comnih.govspringermedizin.de.
Mutations at the Cys115 position are particularly significant as this residue is crucial for the covalent modification by fosfomycin frontiersin.orgmcmaster.ca. For instance, a Cys115Asp substitution in E. coli MurA has been shown to lead to high-level fosfomycin resistance in vitro frontiersin.org. In naturally fosfomycin-resistant bacteria like Mycobacterium tuberculosis and Borrelia burgdorferi, an aspartate residue is present in the position corresponding to Cys115, which prevents the covalent alkylation by fosfomycin nih.govacs.org.
While mutations in the catalytic site of MurA are uncommon in clinical isolates, other mutations in the murA gene have been suggested to contribute to resistance in clinical settings frontiersin.orgnih.gov. Mutations such as Asp369Asn and Leu370Ile in E. coli MurA have been associated with decreased susceptibility to fosfomycin nih.govmcmaster.ca. These residues are highly conserved and may play a role in PEP substrate binding, thus indirectly affecting the interaction with fosfomycin nih.gov.
Another mechanism of resistance involving the target enzyme is the overexpression of the murA gene. Increased production of MurA enzyme molecules can titrate out the available fosfomycin, requiring higher antibiotic concentrations to achieve effective inhibition nih.gov.
Studies, including genome-wide overexpression screens in E. coli, have demonstrated that increased expression of the murA gene is sufficient to confer clinically relevant levels of fosfomycin resistance nih.govnih.govnih.govasm.org. This overexpression allows the bacteria to synthesize enough functional MurA enzyme to maintain peptidoglycan synthesis despite the presence of fosfomycin nih.gov. Research indicates that murA is the only chromosomal gene in E. coli capable of conferring clinical levels of resistance when overexpressed nih.govasm.org. Overexpression of murA has been correlated with higher levels of fosfomycin resistance and has been shown to contribute to resistance in clinical isolates nih.gov.
Amino Acid Mutations in MurA Active Site
Mechanisms Involving Enzymatic Inactivation of Fosfomycin
Bacteria can also acquire resistance by producing enzymes that chemically modify and inactivate fosfomycin. The most prominent of these enzymes belong to the FosA family.
The FosA family of enzymes are metalloenzymes that catalyze the inactivation of fosfomycin through the addition of a nucleophile to the epoxide ring of the antibiotic nih.govmdpi.comresearchgate.net. Specifically, FosA proteins are manganese (Mn²⁺) and potassium (K⁺)-dependent glutathione (B108866) S-transferases that conjugate glutathione (GSH) to carbon 1 of the fosfomycin molecule, leading to the opening of the epoxide ring and rendering the antibiotic inactive mdpi.comresearchgate.netasm.orgasm.org.
This enzymatic modification prevents fosfomycin from binding to and inhibiting MurA asm.orgasm.org. The reaction catalyzed by FosA is a key mechanism of resistance, particularly in Gram-negative bacteria frontiersin.orgmdpi.comasm.orgasm.org. Different variants of FosA (e.g., FosA3, FosA10) exist and can exhibit varying levels of enzymatic activity and confer different degrees of resistance mdpi.comasm.orgdovepress.com.
The genes encoding FosA enzymes (fosA genes) can be located on either the bacterial chromosome or on mobile genetic elements such as plasmids asm.orgasm.org. This genetic localization significantly impacts the dissemination of fosfomycin resistance within bacterial populations.
Chromosomally encoded fosA genes are found in the genomes of many Gram-negative bacterial species, including Klebsiella pneumoniae, Enterobacter cloacae, and Serratia marcescens. mdpi.comasm.orgasm.org The presence of these chromosomal fosA genes can contribute to the intrinsic or baseline reduced susceptibility to fosfomycin observed in these species compared to others like E. coli asm.org.
FosA Family of Glutathione S-Transferases
Specific Variants and Co-localization with other Resistance Genes (e.g., blaCTX-M)
Specific variants of fosfomycin resistance genes, particularly fosA alleles, have been observed to co-localize with other antibiotic resistance genes on mobile genetic elements like plasmids. oup.comoup.comnih.govfrontiersin.org This co-localization is a significant concern as it can contribute to the co-selection and dissemination of multiple resistance determinants, including extended-spectrum beta-lactamase (ESBL) genes such as blaCTX-M. oup.comoup.comnih.govfrontiersin.org For instance, fosA3 has been frequently found on epidemic plasmids alongside blaCTX-M genes, facilitating their horizontal transfer among bacterial populations, including Escherichia coli. oup.comoup.comnih.govfrontiersin.org This genetic linkage can lead to the emergence of multidrug-resistant strains. oup.comoup.comfrontiersin.org
Data on the co-localization of fosA3 and blaCTX-M in Escherichia coli isolates from waterfowl in China revealed a significant positive correlation between the presence of these genes. nih.gov
Co-localization of fosA3 and blaCTX-M in Waterfowl E. coli Isolates
| Gene | Prevalence (100 isolates) | Co-localization with blaCTX-M (Odds Ratio, 95% CI) |
|---|---|---|
| fosA3 | 88% | 15.162 (1.875–122.635) nih.gov |
Whole genome sequencing analysis has further demonstrated that fosA3 and blaCTX-M are co-localized on plasmids with similar genetic structures, often flanked by insertion sequences like IS26, which can play a role in their horizontal transfer. nih.govresearchgate.net
FosB Family of Bacillithiol Transferases in Gram-Positive Bacteria
The FosB family of enzymes are metalloenzymes that confer fosfomycin resistance primarily in Gram-positive bacteria. mdpi.comasm.orgnih.gov Unlike FosA, which utilizes glutathione, FosB enzymes catalyze the addition of bacillithiol (BSH) or L-cysteine to fosfomycin, leading to the opening of the epoxide ring and inactivation of the antibiotic. asm.orgnih.govacs.org FosB is a divalent-metal-dependent thiol-S-transferase, with studies on Staphylococcus aureus FosB (SaFosB) confirming bacillithiol as its preferred physiological thiol substrate. nih.govportlandpress.comportlandpress.com The reaction catalyzed by SaFosB involves a compulsory ordered binding mechanism where fosfomycin binds first, followed by bacillithiol, which then attacks the C-1 carbon of the fosfomycin epoxide. nih.govportlandpress.comportlandpress.com The fosB gene can be located on either plasmids or chromosomes in various Gram-positive species, including Staphylococcus spp., Enterococcus spp., and Bacillus subtilis. mdpi.comasm.org Disruption of bacillithiol biosynthesis in S. aureus has been shown to increase sensitivity to fosfomycin, highlighting the role of FosB in intrinsic resistance in these organisms. nih.govportlandpress.com
Kinetic studies of SaFosB have provided insights into its substrate affinities. nih.govportlandpress.com
Kinetic Parameters for Staphylococcus aureus FosB
| Substrate | Km (mM) |
|---|---|
| Bacillithiol (BSH) | 4.2 nih.govportlandpress.com |
| Fosfomycin | 17.8 nih.govportlandpress.com |
FosX Gene-Encoded Hydrolases in Specific Genera (e.g., Mycobacteria, Listeria)
FosX enzymes are Mg2+-dependent epoxide hydrolases that inactivate fosfomycin by catalyzing the addition of water to the epoxide ring, resulting in a diol product. mdpi.comasm.orgbeilstein-institut.debiorxiv.org This hydrolysis reaction opens the epoxide ring, rendering fosfomycin ineffective. mdpi.combeilstein-institut.de FosX was initially identified in the chromosome of Listeria monocytogenes and is also found in other genera such as Mycobacteria and Brucella. microbiologyresearch.orgmdpi.comasm.orgbiorxiv.org While fosX genes are believed to originate from Gram-positive bacteria like Listeria spp., acquired forms have also been found in Gram-negative species, suggesting potential inter-ग्राम transfer. biorxiv.org Compared to other fosfomycin resistance mechanisms, the FosX family of enzymes is considered less studied. biorxiv.org
FosC Family of Kinases and FosD Enzymes
The FosC family includes kinases that inactivate fosfomycin through phosphorylation. FosC from Pseudomonas syringae, for example, catalyzes the addition of ATP to fosfomycin, converting it to fosfomycin monophosphate. asm.org Another enzyme, FosC2, is a plasmid-borne glutathione S-transferase found in E. coli. asm.org
FosD is another enzyme involved in fosfomycin inactivation. It has been identified as a bacillithiol transferase in Staphylococcus aureus and shares significant sequence identity with FosB. asm.org FosD has also been found in Staphylococcus rostri and Staphylococcus arlettae. asm.org
Additionally, other fosfomycin resistance enzymes have been reported, including the FosK glutathione S-transferase found in Acinetobacter soli, which confers high-level fosfomycin resistance. asm.org Fosfomycin kinases encoded by fomA and fomB genes from Streptomyces spp. also inactivate fosfomycin through sequential phosphorylation. asm.org
Salvage Pathways for Peptidoglycan Synthesis
Beyond enzymatic inactivation, bacteria can also exhibit resistance to fosfomycin by utilizing alternative pathways for peptidoglycan synthesis that bypass the MurA-catalyzed step targeted by the antibiotic. asm.orgnih.govbiorxiv.orgcsic.es These salvage pathways allow bacteria to recycle peptidoglycan fragments and generate precursors needed for cell wall synthesis without relying solely on the de novo synthesis pathway inhibited by fosfomycin. asm.orgnih.govbiorxiv.orgcsic.es
Bypassing MurA Target Through Peptidoglycan Recycling
Peptidoglycan recycling is a crucial mechanism in many bacteria, particularly Gram-negative species like Pseudomonas aeruginosa and Pseudomonas putida, that allows them to salvage components from cell wall turnover. asm.orgnih.govbiorxiv.orgcsic.esuni-konstanz.de This recycling pathway can bypass the de novo synthesis of UDP-N-acetylmuramic acid (UDP-MurNAc), the direct target of fosfomycin. asm.orgnih.govbiorxiv.orgcsic.esuni-konstanz.de
In P. aeruginosa, an anabolic recycling pathway has been confirmed that salvages the peptidoglycan precursor UDP-MurNAc through the action of several enzymes, including MurNAc 6-phosphate phosphatase (MupP), anomeric MurNAc kinase (AmgK), and uridylyl transferase (MurU). asm.orgnih.govasm.orgasm.org These enzymes work together to convert recycled peptidoglycan fragments into UDP-MurNAc, effectively bypassing the MurA-catalyzed step. asm.orgnih.govasm.orgasm.org Blocking this salvage pathway has been shown to reduce intrinsic resistance to fosfomycin and increase bacterial susceptibility. asm.orgnih.govasm.org Studies in Acinetobacter baumannii have also attributed intrinsic fosfomycin resistance, in part, to enzymes involved in the peptidoglycan recycling pathway, such as AmpD and AnmK. microbiologyresearch.orgoup.com
The enzymes involved in the anabolic peptidoglycan recycling pathway that bypasses MurA include:
Key Enzymes in Peptidoglycan Recycling Bypassing MurA
| Enzyme | Role in Pathway | Organisms |
|---|---|---|
| MupP (MurNAc 6-phosphate phosphatase) | Converts MurNAc 6-phosphate to MurNAc | Pseudomonas spp. asm.orgasm.org |
| AmgK (Anomeric MurNAc kinase) | Phosphorylates MurNAc to MurNAc α-1P | Pseudomonas spp. asm.orgnih.govasm.org |
| MurU (Uridylyl transferase) | Converts MurNAc α-1P to UDP-MurNAc | Pseudomonas spp. asm.orgnih.govasm.org |
| AnmK (Anhydro-N-acetylmuramic acid kinase) | Converts anhMurNAc to MurNAc-P | Pseudomonas spp., Acinetobacter baumannii asm.orgasm.orgoup.com |
| AmpD (N-acetyl-anhydromuramyl-L-alanine amidase) | Cleaves anhMurNAc from peptide chain | Acinetobacter baumannii oup.com |
Fosfomycin Biosynthesis Pathways
Diverse Natural Producers: Streptomycetes versus Pseudomonads
Fosfomycin (B1673569) is naturally produced by several species of microorganisms, primarily belonging to the genera Streptomyces and Pseudomonas. pnas.orgresearchgate.netosti.govnih.gov Notable producers include Streptomyces fradiae, Streptomyces wedmorensis, and Pseudomonas syringae PB-5123. researchgate.netnih.govasm.orgnih.govasm.org While both groups synthesize the same end product, the enzymatic routes they employ are notably different. pnas.orgresearchgate.netosti.govnih.gov
Divergent Biosynthetic Routes Converging at Terminal Steps
Despite the significant differences in the intermediate steps, the biosynthetic pathways in Streptomyces and Pseudomonas share the initial and final enzymatic transformations. pnas.orgresearchgate.netosti.govnih.gov The divergence occurs in the steps that convert phosphonopyruvate (B1221233) (PnPy) to 2-hydroxypropylphosphonate (2-HPP). researchgate.netnih.gov The terminal step, the conversion of 2-HPP to fosfomycin, is catalyzed by a homologous enzyme in both pathways, an epoxidase. osti.govnih.govacs.org
Shared Initial Step: Phosphoenolpyruvate (B93156) Conversion to Phosphonopyruvate (PnPy)
The committed first step in fosfomycin biosynthesis in both Streptomyces and Pseudomonas is the conversion of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy). pnas.orgresearchgate.netosti.govnih.govacs.org This crucial reaction, which forms the stable C-P bond characteristic of phosphonates, is catalyzed by a phosphoenolpyruvate mutase enzyme. pnas.orgnih.govacs.orgacs.orgacs.org In Streptomyces, this step is catalyzed by the bifunctional enzyme Fom1. acs.orguniprot.orgresearchgate.netnih.govacs.org The conversion of PEP to PnPy is thermodynamically unfavorable, and in the Streptomyces pathway, it is coupled with the subsequent irreversible decarboxylation of PnPy to drive the reaction forward. pnas.orgnih.govacs.org
Streptomycete Biosynthetic Pathway Characteristics
The biosynthetic pathway in Streptomyces species, such as S. fradiae and S. wedmorensis, has been more extensively studied and elucidated. researchgate.netnih.govasm.org Following the initial formation of PnPy, a series of enzymatic steps involving decarboxylation, reduction, methylation, and epoxidation lead to the formation of fosfomycin. nih.govasm.orgacs.org
Involvement of PnPy Decarboxylase
In the Streptomyces pathway, phosphonopyruvate (PnPy) undergoes an irreversible decarboxylation to form phosphonoacetaldehyde (B103672) (PnAA). pnas.orgnih.govacs.org This reaction is catalyzed by a thiamine-dependent PnPy decarboxylase, often referred to as Fom2. acs.orgacs.org This decarboxylation step is crucial as it provides the thermodynamic driving force for the preceding, otherwise unfavorable, PEP mutase reaction. pnas.orgnih.govacs.org The gene encoding PnPy decarboxylase is present in Streptomyces strains but is notably absent in the genome of Pseudomonas syringae PB-5123, highlighting a key difference between the two pathways. researchgate.netnih.govasm.org
Bifunctional Fom1 Enzyme Activity: Transient Cytidylylation of 2-Hydroxyethylphosphonate
The Fom1 enzyme in Streptomyces is a bifunctional protein. acs.orguniprot.orgresearchgate.netnih.gov In addition to catalyzing the initial conversion of PEP to PnPy via its C-terminal phosphoenolpyruvate phosphomutase domain, Fom1 also possesses an N-terminal cytidylyltransferase (CyTase) domain. acs.orguniprot.orgresearchgate.netnih.govacs.org This CyTase domain catalyzes the transient cytidylylation of the intermediate 2-hydroxyethylphosphonate (HEP), forming cytidylyl-2-hydroxyethylphosphonate (HEP-CMP). acs.orguniprot.orgresearchgate.netnih.govacs.orgqmul.ac.ukgenome.jp This transient modification is an essential step in the Streptomyces fosfomycin biosynthetic pathway. acs.orgacs.org
Epoxidase-Catalyzed Formation of the Oxirane Ring
The final step in the biosynthesis of fosfomycin in Streptomyces involves the formation of the characteristic oxirane ring. asm.orgnih.govacs.orgnih.gov This reaction is catalyzed by an epoxidase enzyme, known as (S)-2-hydroxypropylphosphonic acid (HPP) epoxidase (Sw-HppE in S. wedmorensis). nih.govacs.orgexpasy.org This enzyme mediates an unusual 1,3-dehydrogenation of the secondary alcohol group in (S)-2-hydroxypropylphosphonate ((S)-2-HPP) to generate the epoxide ring. acs.orgnih.govpnas.org Sw-HppE is a mononuclear non-heme iron-containing enzyme that requires reducing equivalents, such as NADH and FMN, and oxygen for activity. nih.govacs.org Research suggests that HppE may utilize an iron(IV)-oxo complex, potentially formed with hydrogen peroxide, as a hydrogen atom abstractor to initiate epoxide ring closure. nih.gov Homologous epoxidases are also found in Pseudomonas, catalyzing the same final step. osti.govnih.govacs.org
Pseudomonad Biosynthetic Pathway Characteristics
The fosfomycin biosynthetic pathway in Pseudomonas species, such as Pseudomonas syringae PB-5123, exhibits notable differences compared to the pathway found in Streptomyces. nih.govresearchgate.netasm.orgpnas.orgpnas.orgnih.govnih.govacs.org
Absence of PnPy Decarboxylase Homologs
A key distinction of the Pseudomonas pathway is the absence of a gene encoding PnPy decarboxylase, an enzyme found in Streptomyces that drives the thermodynamically unfavorable conversion of PEP to PnPy by linking it to the irreversible decarboxylation of PnPy. nih.govresearchgate.netasm.orgnih.govnih.govresearchgate.net In Streptomyces, PnPy decarboxylase converts PnPy to phosphonoacetaldehyde. asm.orgportlandpress.com The lack of a direct homolog in Pseudomonas indicates an alternative mechanism for processing PnPy. nih.govresearchgate.netasm.orgnih.govnih.gov
Role of Citrate (B86180) Synthase-like Enzymes (e.g., Psf2)
Instead of a PnPy decarboxylase, the Pseudomonas syringae PB-5123 genome contains a gene (psf2) encoding a citrate synthase-like enzyme. nih.govresearchgate.netasm.orgnih.govnih.gov This enzyme, Psf2, is homologous to proteins involved in the biosynthesis of other phosphonate (B1237965) natural products like FR-900098 and phosphinothricin, where they add an acetyl group to PnPy. nih.govresearchgate.netasm.org Experimental data, including heterologous expression and activity assays, have confirmed that Psf2 catalyzes an aldol-like condensation of acetyl-CoA and PnPy, followed by hydrolysis, to form 2-phosphonomethylmalate (2-Pmm). asm.orgrsc.orgnih.govresearchgate.net This reaction helps to drive the unfavorable equilibrium of PnPy formation forward in the absence of a dedicated decarboxylase. asm.orgnih.gov
Oxidative Decarboxylation by PsfC (Metalloenzyme Activity)
Further along the Pseudomonas pathway, the intermediate 2-Pmm undergoes an oxidative decarboxylation. pnas.orgpnas.orgnih.govnih.gov This transformation is catalyzed by PsfC, an enzyme that was initially annotated as a metallohydrolase but has been identified as belonging to a new class of diiron metalloenzymes within the polymerase and histidinol (B1595749) phosphatase superfamily. pnas.orgpnas.orgnih.govnih.govresearchgate.netresearchgate.net PsfC catalyzes the oxidative decarboxylation of 2-Pmm to form 3-oxo-4-phosphonobutanoate. pnas.orgpnas.orgnih.govnih.gov This intermediate can then undergo further transformation, including adventitious decarboxylation in vivo to 2-oxopropylphosphonate (2-OPP), a known intermediate in the P. syringae pathway. pnas.orgnih.govportlandpress.comresearchgate.net The characterization of PsfC and its oxidative decarboxylation activity was crucial in elucidating the complete fosfomycin biosynthetic pathway in pseudomonads. pnas.orgpnas.orgnih.govnih.gov
Below is a table summarizing the key enzymes and their roles in the Pseudomonad fosfomycin biosynthetic pathway discussed:
| Enzyme | Proposed Role in Pseudomonas Pathway | Substrates | Products |
| PEP mutase | Converts PEP to PnPy | Phosphoenolpyruvate (PEP) | Phosphonopyruvate (PnPy) |
| Psf2 (Citrate synthase-like) | Catalyzes condensation and hydrolysis | Phosphonopyruvate (PnPy), Acetyl-CoA | 2-Phosphonomethylmalate (2-Pmm) |
| PsfC (Metalloenzyme) | Catalyzes oxidative decarboxylation | 2-Phosphonomethylmalate (2-Pmm) | 3-oxo-4-phosphonobutanoate |
| PsfD (Oxidoreductase) | Stereospecifically reduces 2-OPP | 2-Oxopropylphosphonate (2-OPP) | (S)-2-Hydroxypropylphosphonate ((S)-2-HPP) |
| PsfE (HPP epoxidase) | Catalyzes epoxidation | (S)-2-Hydroxypropylphosphonate ((S)-2-HPP) | Fosfomycin |
Note: This table is based on detailed research findings regarding the enzymatic steps in the Pseudomonad pathway. pnas.orgnih.govrsc.orgacs.orgnih.govacs.orgportlandpress.comnih.govresearchgate.net
Synthetic Production Methodologies
While fosfomycin is a natural product, its low molecular weight makes chemical synthesis a viable and utilized method for its commercial production. rcsb.orgsciendo.comercros.es Several chemical synthesis routes have been developed since its initial discovery. rsc.org Generally, these synthetic methodologies can be categorized into three main approaches: epoxidation of (Z)-1-propenylphosphonates, 1,2-dihydroxypropylphosphonate ring closure, or halohydrinphosphonate ring closure. rsc.org
One approach involves the synthesis of fosfomycin trometamol salt, a common form for oral administration. wikipedia.orgsciendo.commims.comgoogle.comgoogle.com Methods for synthesizing this salt include reactions starting from fosfomycin phenylethylamine salt or by using fosfomycin sodium or fosfomycin acid as raw materials. sciendo.comgoogle.comgoogle.com For instance, one described method involves the reaction of fosfomycin sodium with H-type cation exchange resin in methanol (B129727) solution to obtain fosfomycin acid, followed by neutralization with trometamol. google.comgoogle.com Another method for preparing fosfomycin trometamol involves the reaction of tosic acid tromethamine salt with fosfomycin phenylethylamine salt monohydrate. google.com
Chemical synthesis allows for the production of different salts of fosfomycin, such as fosfomycin calcium, fosfomycin sodium, and fosfomycin trometamol, which are used in various pharmaceutical formulations. sciendo.comercros.esfishersci.ca Companies like Ercros utilize chemical synthesis processes for the large-scale production of these fosfomycin salts. ercros.es
In Vitro Research Methodologies and Cellular Interaction Studies
Antimicrobial Susceptibility Testing Methodologies
Determining the minimum inhibitory concentration (MIC) or zone of inhibition is fundamental to assessing bacterial susceptibility to fosfomycin (B1673569). Several methods are used, with agar (B569324) dilution considered the reference standard by leading organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) nih.govnih.govnih.govmdpi.com.
Agar Dilution with Glucose-6-Phosphate Supplementation
Agar dilution is the gold standard method for fosfomycin susceptibility testing nih.govnih.govnih.govmdpi.com. This method involves preparing Mueller-Hinton agar plates containing varying concentrations of fosfomycin. A critical aspect of fosfomycin agar dilution is the supplementation of the agar with glucose-6-phosphate (G6P) nih.govscielo.org.zaoup.com. The addition of G6P is necessary to induce the hexose (B10828440) phosphate (B84403) transport system (UhpT) in bacteria, which is one of the active transport mechanisms for fosfomycin entry into the bacterial cell mdpi.comnih.govresearchgate.netnih.gov. Without G6P supplementation, the in vitro activity of fosfomycin may be underestimated, particularly for bacteria that primarily utilize the UhpT system for uptake oup.comresearchgate.net.
In this method, a standardized bacterial inoculum is spotted onto the surface of the agar plates containing different antibiotic concentrations. The MIC is determined as the lowest concentration of fosfomycin that inhibits visible bacterial growth after incubation scielo.org.za. Agar dilution is labor-intensive and not routinely performed in many clinical microbiology laboratories nih.govnih.gov.
Broth Microdilution Considerations and Limitations
Broth microdilution (BMD) is a widely used method for antimicrobial susceptibility testing of many antibiotics, but its use for fosfomycin is not recommended by CLSI due to unsatisfactory precision, the occurrence of "skipped wells" (no growth in a well followed by growth at a higher antibiotic concentration), and trailing endpoints nih.govmdpi.comnih.gov. Some studies indicate that BMD may show higher MIC values than agar dilution, potentially leading to false resistance results, especially in non- E. coli isolates mdpi.com. However, other research suggests that BMD might be a reliable method for testing certain organisms like P. aeruginosa, though organism-specific breakpoints are needed asm.org. Automated broth microdilution systems have also shown variable agreement with the reference agar dilution method, with acceptable categorical agreement rates observed for E. coli and K. pneumoniae in some evaluations, but high very major error rates in others, particularly with resistant strains mjima.org.
Disk Diffusion and Etest Applications
Disk diffusion and Etest (gradient diffusion) are simpler and more commonly used methods in routine clinical laboratories compared to agar dilution nih.govoup.com.
Disk diffusion involves placing a paper disk containing a standardized amount of fosfomycin (typically 200 µg fosfomycin and 50 µg glucose-6-phosphate) onto an agar plate inoculated with the test organism scielo.org.zaasm.orgayubmed.edu.pk. After incubation, the diameter of the zone of inhibition around the disk is measured and interpreted according to established breakpoints to categorize the isolate as susceptible, intermediate, or resistant scielo.org.zaayubmed.edu.pk. While disk diffusion is widely used, its performance for fosfomycin can be variable, and interpretation can be challenging due to the potential for inner colonies or hazy growth within the inhibition zone oup.com. Some studies have shown good agreement with agar dilution for E. coli and S. aureus, but poorer agreement for other Gram-negative bacteria like Klebsiella species and P. aeruginosa researchgate.net.
Etest utilizes a plastic strip impregnated with a gradient of fosfomycin concentrations scielo.org.zaoup.comasm.org. When placed on an inoculated agar plate, an elliptical zone of inhibition forms, and the MIC is read directly from the strip where the inhibition zone intersects the strip scielo.org.zamdpi.com. Etest has been evaluated as an alternative to agar dilution, with some studies showing acceptable categorical agreement for certain organisms like E. coli and E. faecalis, but higher error rates for others, particularly non-E. coli Enterobacterales and P. aureus mdpi.comasm.orgresearchgate.net. The performance of Etest can also be influenced by the specific bacterial species being tested nih.gov.
Challenges in Standardized Breakpoint Determination
A significant challenge in fosfomycin susceptibility testing is the determination and standardization of breakpoints across different methods and bacterial species nih.govnih.govasm.org. CLSI and EUCAST provide breakpoints, but they can differ between the two organizations and are often limited to specific organisms (primarily E. coli and E. faecalis for urinary isolates) and testing methods mdpi.comnih.govasm.orgresearchgate.netnih.gov. The lack of universally accepted breakpoints for many species, especially for systemic infections, complicates the interpretation of susceptibility test results and can hinder the optimal clinical use of fosfomycin nih.govasm.orgresearchgate.net. Recent changes in breakpoint criteria by organizations like EUCAST have further narrowed the availability of interpretive criteria for certain species and routes of administration mdpi.com.
Synergistic Antimicrobial Combination Studies
Given the potential for resistance development when fosfomycin is used as monotherapy for certain infections, particularly systemic ones, in vitro studies evaluating the synergistic activity of fosfomycin in combination with other antimicrobial agents are important seq.es. Synergy studies aim to identify combinations that enhance antimicrobial activity, potentially allowing for lower dosages and reducing the risk of resistance emergence mdpi.comseq.esresearchgate.net.
Evaluation of Fosfomycin with Other Antimicrobial Classes
In vitro studies have investigated the synergistic potential of fosfomycin with various classes of antibiotics against a range of Gram-positive and Gram-negative bacteria. These studies often utilize methods such as checkerboard assays or time-kill curves to assess the combined effect of the antibiotics elsevier.esnih.gov.
Research has shown that fosfomycin can exhibit synergy with beta-lactam antibiotics, including penicillins, cephalosporins, and carbapenems, against both Gram-positive (e.g., S. aureus, including MRSA) and Gram-negative bacteria (e.g., P. aeruginosa, Enterobacterales) seq.esresearchgate.netelsevier.esmicrobiologyresearch.org. This synergy may be related to fosfomycin's inhibition of cell wall synthesis, which can enhance the activity of beta-lactams that target later stages of peptidoglycan production mdpi.comseq.es.
Combinations of fosfomycin with aminoglycosides (e.g., gentamicin, amikacin) have also demonstrated synergistic effects, particularly against Gram-negative bacteria like P. aeruginosa and carbapenem-resistant Enterobacterales seq.esresearchgate.netnih.gov. This synergy might be beneficial in treating serious infections and could potentially allow for lower aminoglycoside doses, reducing the risk of toxicity seq.es.
Studies have also explored the combination of fosfomycin with glycopeptides (e.g., vancomycin) and lipopeptides (e.g., daptomycin) against Gram-positive pathogens like MRSA and vancomycin-resistant enterococci (VRE) seq.eselsevier.es. In vitro data suggest synergistic or additive effects with these combinations seq.eselsevier.es.
Other combinations investigated include fosfomycin with fluoroquinolones (e.g., ciprofloxacin (B1669076), levofloxacin), polymyxins (e.g., colistin), and tigecycline, showing variable synergistic activity depending on the bacterial species and the specific combination researchgate.netnih.govmicrobiologyresearch.org.
While in vitro synergy studies provide valuable insights into potential treatment strategies, the clinical relevance of these findings needs to be confirmed through in vivo studies and clinical trials researchgate.net.
Table 1: Summary of In Vitro Susceptibility Testing Methods for Fosfomycin
| Method | Description | Reference Standard? | Key Considerations/Limitations |
| Agar Dilution | Incorporating varying fosfomycin concentrations in agar plates. | Yes nih.govnih.govnih.govmdpi.com | Requires glucose-6-phosphate supplementation nih.govscielo.org.zaoup.com. Labor-intensive, not routine in many labs nih.govnih.gov. |
| Broth Microdilution | Testing fosfomycin in liquid media in microtiter plates. | No nih.govmdpi.comnih.gov | Not recommended by CLSI due to precision issues, skipped wells, trailing endpoints nih.gov. May overestimate MICs mdpi.com. Variable performance asm.org. |
| Disk Diffusion | Measuring inhibition zone around a fosfomycin-impregnated disk on agar. | Yes (for specific organisms/uses) asm.orgayubmed.edu.pk | Requires glucose-6-phosphate in disk scielo.org.zaasm.orgayubmed.edu.pk. Interpretation challenges (inner colonies, haze) oup.com. Variable performance by species researchgate.net. |
| Etest (Gradient Diffusion) | Using a strip with a gradient of fosfomycin concentrations on agar. | No researchgate.net | Provides MIC value mdpi.com. Variable agreement with agar dilution depending on species nih.govmdpi.comasm.orgresearchgate.net. Performance influenced by species nih.gov. |
Table 2: Examples of In Vitro Synergistic Combinations with Fosfomycin
| Fosfomycin Combined With | Target Pathogens (Examples) | Observed Effect (In Vitro) | Source(s) |
| Beta-lactams | S. aureus (MRSA, MSSA), P. aeruginosa, Enterobacterales | Synergy/Additive | seq.esresearchgate.netelsevier.esmicrobiologyresearch.org |
| Aminoglycosides | P. aeruginosa, Carbapenem-resistant Enterobacterales | Synergy | seq.esresearchgate.netnih.gov |
| Glycopeptides (Vancomycin) | S. aureus (MRSA), Enterococcus spp. | Synergy/Additive | seq.eselsevier.es |
| Lipopeptides (Daptomycin) | S. aureus (MRSA, MSSA), Vancomycin-resistant Enterococcus | Synergy/Additive | seq.eselsevier.es |
| Fluoroquinolones | P. aeruginosa, Carbapenem-resistant E. coli | Synergy (variable) | researchgate.netnih.gov |
| Polymyxins (Colistin) | Carbapenem-resistant E. coli | Synergy | nih.gov |
| Tigecycline | Carbapenem-resistant E. coli | Synergy (variable), Indifference | nih.govmicrobiologyresearch.org |
Assessment of Resistance Development Prevention in Combination Regimens
Monotherapy with fosfomycin can lead to the rapid emergence of resistance in certain bacterial species. wikipedia.orgwikipedia.org Consequently, significant in vitro research focuses on evaluating the ability of fosfomycin in combination with other antibiotics to suppress or prevent the development of resistance. Studies investigate various combinations against a range of pathogens, including multidrug-resistant (MDR) organisms like Pseudomonas aeruginosa, Acinetobacter baumannii, Klebsiella pneumoniae, and Staphylococcus aureus. wikipedia.orgwikipedia.orgguidetopharmacology.orgwikidata.orgzhanggroup.orgmpg.de
These assessments often involve serial passage experiments where bacterial isolates are exposed to subinhibitory concentrations of single agents and combinations over time. The rate and level of resistance development (measured by changes in Minimum Inhibitory Concentration - MIC) are compared between monotherapy and combination therapy arms. Research has demonstrated that combining fosfomycin with agents like beta-lactams, aminoglycosides, or polymyxins can significantly reduce the frequency of resistance emergence compared to fosfomycin used alone. zhanggroup.orgmpg.de For instance, studies on Enterococcus and Staphylococcus aureus have shown that combinations involving fosfomycin can close the "mutant selection window," thereby preventing the selection of resistant subpopulations. wikidata.org
Methodological Approaches for Synergy: Time-Kill Assays, Checkerboards, FICI
In vitro synergy testing is employed to determine if the combined effect of fosfomycin and another antibiotic is greater than the sum of their individual effects. Common methodologies include the checkerboard assay and time-kill assays. guidetopharmacology.orguni.lu
The checkerboard assay involves testing a range of concentrations of two antibiotics in combination in a microtiter plate format. The interaction is quantified using the Fractional Inhibitory Concentration Index (FICI). guidetopharmacology.org The FICI is calculated using the formula:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) guidetopharmacology.org
Interpretation of FICI values typically follows established criteria:
Synergy: FICI ≤ 0.5 guidetopharmacology.org
Additive: 0.5 < FICI ≤ 1 guidetopharmacology.org
Indifference: 1 < FICI < 4 guidetopharmacology.org
Antagonism: FICI ≥ 4 guidetopharmacology.org
Time-kill assays provide dynamic information on the rate and extent of bacterial killing over time when exposed to single agents and combinations. guidetopharmacology.org Synergy in time-kill assays is generally defined as a ≥2 log₁₀ CFU/mL reduction in bacterial count by the combination compared to the most active single agent at a specific time point (e.g., 24 hours). guidetopharmacology.org Time-kill studies are often used to confirm synergistic or additive interactions observed in checkerboard assays.
Studies using these methods have reported synergistic interactions between fosfomycin and various antibiotics against a wide range of bacteria. For example, synergy has been observed with beta-lactams, aminoglycosides, glycopeptides (like vancomycin (B549263) and teicoplanin), and linezolid (B1675486) against pathogens such as Staphylococcus spp., Enterococcus spp., Pseudomonas aeruginosa, and Klebsiella pneumoniae. wikipedia.orgguidetopharmacology.orgzhanggroup.orguni.lu
Molecular Interaction Analyses
Understanding the molecular interactions of fosfomycin with its bacterial targets and transport systems is crucial for elucidating its mechanism of action and the basis of resistance.
Studies on Binding to Bacterial Transporters (GlpT, UhpT)
Fosfomycin is an analog of phosphoenolpyruvate (B93156) (PEP) and is transported into bacterial cells primarily by two distinct uptake systems: the glycerol-3-phosphate transporter (GlpT) and the glucose-6-phosphate transporter (UhpT). GlpT is constitutively expressed, while UhpT is inducible by glucose-6-phosphate.
Studies investigating the binding and function of these transporters often involve genetic approaches, such as creating knockout mutants of glpT and uhpT or their regulatory genes (uhpA, uhpB, uhpC, cyaA, ptsI). Loss-of-function mutations in glpT and/or uhpT lead to reduced intracellular accumulation of fosfomycin, contributing significantly to resistance. Research has shown that mutations affecting the expression or function of these transporters are major mechanisms of chromosomal fosfomycin resistance. Transport assays, measuring the uptake of radiolabeled fosfomycin, are used to directly assess the activity of these transporters.
Investigations of MurA Enzyme Binding and Conformational Changes
The intracellular target of fosfomycin is UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), an enzyme essential for the first committed step of peptidoglycan biosynthesis. MurA catalyzes the transfer of an enolpyruvyl moiety from PEP to UDP-N-acetylglucosamine (UDP-GlcNAc). Fosfomycin, as a PEP analog, acts as an irreversible inhibitor of MurA by forming a covalent adduct with a conserved cysteine residue (Cys115 in Escherichia coli) in the enzyme's active site.
Structural studies, including X-ray crystallography, have revealed that MurA exists in different conformational states. The unliganded enzyme is typically in an "open" conformation. Upon binding of the substrate UDP-GlcNAc, MurA undergoes a significant conformational change to a "closed" form, which is catalytically competent and creates the binding site for PEP (or fosfomycin). Fosfomycin binds to this induced active site and forms the covalent bond with the cysteine residue, permanently inactivating the enzyme.
Techniques such as limited tryptic digestion, small-angle X-ray scattering (SAXS), and fluorescence spectroscopy have been used to study these substrate- and inhibitor-induced conformational changes in MurA. These studies provide insights into the molecular mechanism of MurA inhibition by fosfomycin.
Molecular Docking Simulations with Biological Macromolecules
Molecular docking and dynamics simulations are computational techniques used to predict the binding modes and affinities of small molecules like fosfomycin to biological macromolecules such as proteins. These methods are valuable for understanding drug-target interactions at an atomic level and can complement experimental studies.
Molecular docking simulations have been applied to study the interaction of fosfomycin with its primary target, MurA. These simulations can predict how fosfomycin fits into the active site of MurA, particularly in the presence of UDP-GlcNAc, and identify key residues involved in binding, including the catalytic cysteine.
Beyond MurA, molecular docking and dynamics simulations have also been used to explore the potential interactions of fosfomycin with other bacterial proteins. For example, simulations have investigated fosfomycin's binding to Staphylococcus aureus alpha-hemolysin (B1172582) (Hla) to understand potential anti-virulence effects and to fosfomycin resistance kinases (FomA) to study resistance mechanisms and identify potential inhibitors of these enzymes. These computational approaches provide theoretical frameworks for understanding molecular interactions and guiding further experimental research.
Analysis of Gene Expression Levels (e.g., murA, glpT, uhpT, cyaA, tet38)
Changes in the expression levels of genes involved in fosfomycin uptake, target activity, or efflux can significantly impact bacterial susceptibility. Quantitative real-time PCR (qRT-PCR) and other gene expression analysis techniques are used to measure the transcript levels of relevant genes under different conditions, such as exposure to fosfomycin or other environmental cues.
Studies have analyzed the expression of genes encoding the fosfomycin transporters, glpT and uhpT, and their regulators, including cyaA and ptsI (involved in cAMP synthesis which influences transporter expression), and the uhp regulatory locus (uhpA, uhpB, uhpC). Altered expression of these genes, often due to mutations or environmental factors, can lead to reduced transporter production and consequently decreased fosfomycin uptake and increased resistance.
Cellular Assays for Biological Activity and Interactions
Cellular assays are fundamental tools in the in vitro investigation of fosfomycin, providing insights into its efficacy beyond simple minimum inhibitory concentration (MIC) determination. These assays explore how fosfomycin interacts with bacterial communities, such as biofilms, and how it influences mammalian host cells, including immune cells and general cell lines.
Evaluation of Biofilm Penetration and Structural Alterations
Bacterial biofilms are complex communities encased in a self-produced matrix, which often confers increased resistance to antibiotics compared to planktonic (free-floating) bacteria. In vitro studies utilize various methods to assess fosfomycin's ability to penetrate and alter biofilm structures.
Research indicates that fosfomycin possesses the ability to penetrate into biofilms nih.govtoku-e.commdpi.comasm.orgnih.govasm.org. Several experimental studies, including in vitro and biofilm infection models, have shown that fosfomycin, either alone or in combination with other antibiotics, can reduce or eradicate bacteria within biofilms and also lead to modifications of the biofilm structure nih.govinfectopharm.commdpi.comasm.orgseq.es.
For instance, in a rat model of methicillin-resistant Staphylococcus aureus (MRSA) biofilm, combination therapy involving vancomycin and fosfomycin resulted in the disappearance of biofilm-like structures nih.govasm.org. Reductions in Staphylococcus epidermidis biofilm density have also been observed with fosfomycin asm.org. Studies using scanning electron microscopy have demonstrated that combinations including fosfomycin can lead to the destruction and disappearance of Pseudomonas aeruginosa multilayer biofilms from surfaces infectopharm.comasm.org. Fosfomycin has also been shown to reduce both initial and mature Escherichia coli biofilm forms on polystyrene plates, with its activity enhanced when combined with agents like N-acetylcysteine nih.govasm.org.
Data regarding the direct penetration rates of fosfomycin into biofilms are not extensively published, but studies consistently evaluate its effectiveness in experimental biofilm models asm.org. It has been suggested that fosfomycin's low molecular weight and negligible protein binding contribute to its high degree of tissue and biofilm penetration mdpi.comd-nb.info. Some research proposes that fosfomycin may act as a "door opener" for other antimicrobial agents by reaching biofilm-embedded bacteria first, potentially reducing biofilm matrix production, decreasing film thickness, and lessening bacterial adhesion to surfaces, thereby allowing the second antimicrobial agent better access infectopharm.com.
In vitro studies on uropathogenic Escherichia coli (UPEC) biofilms using microtiter plate-based assays have shown that fosfomycin tromethamine can significantly reduce biofilms at various concentrations compared to controls without the antibiotic redemc.net. Morphological examination using scanning electron microscopy has also shown that while fosfomycin alone impacts biofilm formation, this activity can be enhanced in combination with other antibiotics like clarithromycin (B1669154) d-nb.info.
Studies investigating the effect of fosfomycin in combination with other antibiotics on biofilm formation by multidrug-resistant urinary isolates of Escherichia coli have utilized methods like the tissue culture plate method microbiologyresearch.org. These studies have shown that combinations, particularly fosfomycin with meropenem (B701) or amikacin (B45834), can lead to significant biofilm inhibition microbiologyresearch.org.
The minimum biofilm eradication concentration (MBEC) is a key parameter assessed in these studies. For Enterococcus faecalis in urinary stent biofilms, the MIC90 of strains increased in biofilm cultures compared to planktonic cultures, indicating reduced susceptibility within the biofilm environment nih.gov. Against preformed biofilms of S. aureus and S. epidermidis, fosfomycin generally showed significantly increased MBICs compared to concentrations required to inhibit planktonic growth mdpi.com. However, fosfomycin alone has been shown to impair the formation of MSSA biofilms and demonstrate anti-biofilm activity against 24-hour MRSA biofilms in vitro mdpi.com.
Table 1 summarizes some representative findings on fosfomycin's in vitro activity against biofilms:
| Bacterial Species | Biofilm Model/Method | Fosfomycin Activity | Combination Effects | Source |
| E. coli (UPEC) | Microtiter plate assay | Significant reduction of biofilms at tested concentrations. redemc.net | Not applicable (monotherapy tested). | redemc.net |
| E. coli (MDR urinary) | Tissue culture plate method | Activity against biofilm formation. microbiologyresearch.org | Enhanced biofilm inhibition in combination with meropenem or amikacin. microbiologyresearch.org | microbiologyresearch.org |
| P. aeruginosa | Experimental models | Ability to penetrate and reduce biofilms. nih.govasm.orgnih.gov | Synergistic effects with other antibiotics (e.g., aminoglycosides, quinolones). infectopharm.comfrontiersin.org | infectopharm.comfrontiersin.org |
| S. aureus (MRSA) | Rat cellulose-pouch model | Reduction/eradication of bacteria in biofilms. nih.govasm.org | Disappearance of biofilm-like structures in combination with vancomycin. nih.govasm.org | nih.govasm.org |
| S. epidermidis | Experimental models | Reduction in biofilm density. asm.org | Synergistic interactions with various antibiotics. mdpi.com | mdpi.com |
| Enterococcus faecalis | Urinary stents biofilms | Bacteriostatic activity. nih.gov | Not specified in this context. | nih.gov |
Assessment of Immunomodulatory Cellular Properties (e.g., Cytokine Response, Phagocytosis)
Beyond its direct antimicrobial effects, in vitro studies have explored the potential immunomodulatory properties of fosfomycin, examining its influence on host immune cells like lymphocytes, monocytes, and neutrophils.
Fosfomycin has been shown to exert immunomodulatory effects by altering the function of lymphocytes, monocytes, and neutrophils nih.govtoku-e.comjournalmeddbu.commdpi.com. It can affect the acute inflammatory cytokine response in vitro nih.govtoku-e.comjournalmeddbu.com.
Studies using lipopolysaccharide (LPS)-stimulated human monocytes in vitro have shown that fosfomycin can suppress the synthesis of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α), interleukin-1 alpha (IL-1α), and IL-1 beta (IL-1β) in a concentration-dependent manner nih.govtoku-e.comcapes.gov.br. Contradictory data have been published regarding its effect on IL-6 nih.gov. However, some studies indicate that fosfomycin can enhance the synthesis of IL-6 and IL-10 by LPS-primed monocytes capes.gov.br. Another study in an endotoxin (B1171834) model using human blood demonstrated that the addition of fosfomycin significantly inhibited mRNA levels of pro-inflammatory cytokines like IL-1α, IL-6, and TNF-α after 2 hours, while no significant reduction was observed for anti-inflammatory cytokines such as IL-4, IL-10, and IL-13 oup.comnih.gov. At the protein level, fosfomycin significantly reduced the concentrations of IL-6 and TNF-α after 4 hours of incubation with LPS oup.comnih.gov. These findings suggest that the immunomodulatory effect on pro-inflammatory cytokines might be based on the reduction of their transcription oup.com.
Fosfomycin has also been shown to affect lymphocyte function in vitro. It can suppress the proliferation of human lymphocytes induced by polyclonal T-cell mitogens in a dose-dependent manner and strongly suppress mixed lymphocyte reactions and interleukin-2 (B1167480) (IL-2) production by T cells nih.govjournalmeddbu.comasm.orgoup.com. This effect on T-cell function may involve a specific suppression of IL-2 production asm.org. Fosfomycin has also demonstrated an immunomodulatory effect on B-cell activation, inhibiting the proliferative response of resting B cells and suppressing immunoglobulin secretion by antibody-producing B cells in vitro nih.govoup.compsu.edu.
Regarding phagocytosis, studies on neutrophil function have shown that fosfomycin incubation does not significantly affect neutrophil phagocytosis as assessed by FACS analysis oup.comoup.com. However, fosfomycin incubation has been reported to result in an increased bactericidal ability of neutrophils nih.govoup.comoup.com. Compared to other antimicrobials, fosfomycin has resulted in enhanced bactericidal ability of neutrophils nih.gov. Fosfomycin has been shown to enhance the phagocytosis and extra- or intracellular killing of S. aureus by phagocytes nih.gov. This enhanced killing can be mediated by extracellular traps (ETs) in macrophages and neutrophils and by reactive oxygen species (ROS) through the oxidative burst process in phagocytes nih.gov. Fosfomycin has also been shown to increase intracellular bactericidal activity and extracellular ROI production in neutrophils oup.comoup.com.
Table 2 summarizes some in vitro findings on fosfomycin's immunomodulatory effects:
| Immune Cell Type | Assayed Property | Observed Effect of Fosfomycin | Source |
| Monocytes | Pro-inflammatory cytokine synthesis | Suppression of TNF-α, IL-1α, IL-1β synthesis. nih.govtoku-e.comcapes.gov.br Inhibition of mRNA levels of IL-1α, IL-6, TNF-α. oup.comnih.gov Reduction of IL-6 and TNF-α protein levels. oup.comnih.gov | nih.govtoku-e.comcapes.gov.broup.comnih.gov |
| Monocytes | Anti-inflammatory cytokine synthesis | Enhanced synthesis of IL-6 and IL-10 (some studies). capes.gov.br No significant reduction in IL-4, IL-10, IL-13 mRNA levels (other studies). oup.comnih.gov | capes.gov.broup.comnih.gov |
| T Lymphocytes | Proliferation | Inhibition of proliferation induced by mitogens. asm.orgoup.com Suppression of mixed lymphocyte reaction. asm.org | asm.orgoup.com |
| T Lymphocytes | Cytokine production | Suppression of IL-2 production. nih.govjournalmeddbu.comasm.orgoup.com | nih.govjournalmeddbu.comasm.orgoup.com |
| B Lymphocytes | Proliferation | Inhibition of proliferative response. psu.edu | psu.edu |
| B Lymphocytes | Immunoglobulin secretion | Suppression of immunoglobulin secretion. oup.compsu.edu | oup.compsu.edu |
| Neutrophils | Phagocytosis | Unaffected or enhanced depending on the study and method. nih.govoup.comoup.comnih.gov | nih.govoup.comoup.comnih.gov |
| Neutrophils | Bactericidal ability | Increased bactericidal ability. nih.govoup.comoup.comnih.gov Enhanced killing of S. aureus. nih.gov | nih.govoup.comoup.comnih.gov |
| Neutrophils | ROS production | Increased extracellular ROI production; no effect on intracellular ROI production. oup.comoup.com | oup.comoup.com |
In Vitro Cytotoxicity Profiling in Mammalian Cell Lines
Assessing the potential toxicity of fosfomycin to mammalian cells in vitro is an important part of its preclinical evaluation. Cytotoxicity profiling helps to understand the compound's safety profile at the cellular level, independent of its antimicrobial activity.
In vitro cytotoxicity studies using various mammalian cell lines have been conducted to evaluate the effects of fosfomycin. For example, the cytotoxicity of fosfomycin has been assessed using the 3T3 cell line, a fibroblast cell line commonly used in such tests biorxiv.org. In one study, the half-maximal inhibitory concentration (IC50) of fosfomycin in 3T3 cells after a 24-hour treatment was found to be greater than or equal to 512 µg/mL, indicating negligible toxicity to these mammalian cells at concentrations significantly higher than typical MICs for susceptible bacteria biorxiv.org.
Studies have also investigated the cytotoxic effects of fosfomycin on human urothelial cell lines, such as TRET-NHUC cells, in the context of urinary tract infections ijpsonline.com. These studies have shown that fosfomycin can lead to cytotoxicity in these cell lines at specific concentrations (e.g., 64, 32, 16, and 8 µg/mL), with the viability or death of cells indicated by markers like LDH release ijpsonline.com. The cytotoxicity was observed to increase with incubation time ijpsonline.com. Another study examining the effect of fosfomycin tromethamine on T24 bladder cells determined cytotoxic effects after 10 hours of exposure using immunofluorescence microscopy researchgate.net. At a concentration of 700 µg/mL, a low cytotoxic effect was observed, but at 1500 µg/mL, the cytotoxicity was statistically significant compared to untreated controls researchgate.net.
While some studies indicate cytotoxicity in specific cell lines at certain concentrations, particularly higher ones, the general consensus from in vitro cytotoxicity profiling suggests that fosfomycin exhibits relatively low toxicity to mammalian cells compared to its potent activity against susceptible bacteria biorxiv.org. This favorable in vitro toxicity profile supports its potential therapeutic use.
Table 3 provides an overview of in vitro cytotoxicity findings:
| Mammalian Cell Line | Assay Method(s) | Key Findings | Source |
| 3T3 cells | Cytotoxicity assay (specific method not detailed) | IC50 ≥ 512 µg/mL after 24 hours, indicating negligible toxicity at high concentrations. biorxiv.org | biorxiv.org |
| TRET-NHUC cells | Assessment of cell viability/death (LDH marker) | Cytotoxicity observed at concentrations of 64, 32, 16, and 8 µg/mL; cytotoxicity increased with incubation time. ijpsonline.com | ijpsonline.com |
| T24 bladder cells | Immunofluorescence microscopy | Low cytotoxicity at 700 µg/mL; statistically significant cytotoxicity at 1500 µg/mL after 10 hours. researchgate.net | researchgate.net |
Cellular Pharmacodynamics of Fosfomycin
Time-Dependent Bactericidal Activity Characterization
The pharmacodynamic profile of fosfomycin (B1673569), specifically whether its killing activity is time- or concentration-dependent, has been a subject of investigation with some conflicting results depending on the bacterial species studied dovepress.commdpi.commdpi.com. Some in vitro studies suggest that fosfomycin exhibits time-dependent bactericidal activity, particularly against Gram-positive organisms such as Staphylococcus aureus and Streptococcus pyogenes mdpi.com. For time-dependent antibiotics, the duration for which the drug concentration remains above the minimum inhibitory concentration (MIC) (T>MIC) is considered a key pharmacodynamic index for maximizing clinical efficacy mdpi.com.
However, other studies, particularly those focusing on Gram-negative bacteria like Pseudomonas aeruginosa, have also indicated time-dependent killing. Time-kill studies with P. aeruginosa isolates showed moderate, time-dependent killing at low inoculum concentrations, with bacterial killing significantly reduced at high inocula oup.comnih.gov.
Concentration-Dependent Killing Kinetics
In contrast to findings suggesting time-dependent activity, several in vitro studies propose that fosfomycin demonstrates a tendency towards concentration-dependent bactericidal activity against certain Gram-negative bacteria, including Escherichia coli and Proteus mirabilis dovepress.commdpi.commdpi.comchapman.edu. These studies indicate that achieving concentrations significantly above the MIC is crucial for effective killing mdpi.comchapman.edu. For instance, complete sterilization of E. coli and P. mirabilis strains was observed at concentrations ≥4X MIC and ≥8X MIC, respectively, in some in vitro models mdpi.comchapman.edu.
Studies evaluating the pharmacodynamics of fosfomycin against carbapenem-resistant Enterobacter cloacae and Klebsiella aerogenes have also shown a greater magnitude of bacterial killing with increasing fosfomycin exposures asm.org. While early bactericidal activity was observed, the rate of killing could be concentration-dependent or independent depending on the isolate asm.org.
The post-antibiotic effect (PAE), the suppression of bacterial growth after antibiotic concentrations fall below the MIC, has also been observed with fosfomycin and appears to be concentration-dependent for some organisms like E. coli and P. mirabilis, with longer PAEs observed at higher concentrations dovepress.commdpi.comchapman.edu.
The following table summarizes some findings on the killing kinetics of fosfomycin against different bacterial species in vitro:
| Bacterial Species | Suggested Killing Profile | Key Findings | Source |
| Staphylococcus aureus | Time-dependent | Time-dependent bactericidal activity observed. mdpi.commdpi.com | mdpi.commdpi.com |
| Streptococcus pyogenes | Time-dependent | Time-dependent bactericidal activity observed. mdpi.com | mdpi.com |
| Escherichia coli | Tendency towards concentration-dependent | Complete sterilization at ≥4X MIC; concentration-dependent PAE. mdpi.comchapman.edu Variable killing behavior observed. oup.com | mdpi.comchapman.eduoup.com |
| Proteus mirabilis | Tendency towards concentration-dependent | Complete sterilization at ≥8X MIC; concentration-dependent PAE. mdpi.comchapman.edu | mdpi.comchapman.edu |
| Pseudomonas aeruginosa | Time-dependent | Moderate time-dependent killing at low inoculum; reduced killing at high inoculum. oup.comnih.gov | oup.comnih.gov |
| Enterococcus faecium | Concentration-dependent | Concentration-dependent properties observed. mdpi.com | mdpi.com |
| Enterobacter cloacae | Variable (Conc. or Time) | Greater killing with increased exposure; rate can be concentration-dependent or independent. asm.org | asm.org |
| Klebsiella aerogenes | Variable (Conc. or Time) | Greater killing with increased exposure; rate can be concentration-dependent or independent. asm.org | asm.org |
Regrowth Phenomena in In Vitro Models
A significant challenge observed in in vitro studies with fosfomycin is the phenomenon of bacterial regrowth, particularly after initial killing nih.govoup.comnih.govasm.orgasm.orgresearchgate.netnih.govasm.orgtandfonline.com. This regrowth is often attributed to the presence and selection of resistant subpopulations within the bacterial culture oup.comnih.govresearchgate.netasm.orgresearchgate.netnih.gov.
Time-kill studies have shown that while fosfomycin can exhibit rapid bactericidal activity within the first few hours, regrowth of bacteria can occur within 24 hours, even at concentrations significantly above the MIC for the susceptible population oup.comnih.govasm.orgasm.orgresearchgate.netasm.orgtandfonline.com. This has been observed across various species, including P. aeruginosa, Enterococcus species, E. coli, and Neisseria gonorrhoeae oup.comnih.govasm.orgresearchgate.netnih.govasm.orgtandfonline.comnih.gov.
The emergence of resistance during fosfomycin monotherapy has been shown to occur relatively quickly in vitro oup.comnih.govnih.gov. Studies have indicated that the proportion of resistant subpopulations can increase significantly over time under selective pressure from fosfomycin oup.com. This rapid selection of resistant mutants in vitro highlights a potential limitation of fosfomycin monotherapy and underscores the importance of understanding the concentrations required not only for killing susceptible bacteria but also for suppressing the emergence of resistance asm.orgmdpi.comasm.orgoup.comresearchgate.netasm.org.
The presence of baseline heteroresistance, where a subpopulation of bacteria within a seemingly susceptible strain has reduced susceptibility, appears to be a factor contributing to regrowth in vitro oup.comnih.govasm.orgresearchgate.net. This heteroresistance may not be detected by standard susceptibility testing methods asm.org.
Future Research Directions and Translational Perspectives Non Clinical
Elucidation of Novel MurA Inhibitors and Analogs
Given that MurA is an essential bacterial enzyme with no mammalian homolog, it remains an attractive target for the development of new antibiotics. psu.eduacs.org Fosfomycin (B1673569) is currently the only clinically available covalent inhibitor of MurA. frontiersin.orgfrontiersin.org Research efforts are directed towards identifying novel compounds that can inhibit MurA, particularly those with improved efficacy and specificity. acs.orgpatsnap.com High-throughput screening of chemical libraries has led to the identification of new MurA inhibitors, some of which exhibit lower inhibitory concentrations compared to fosfomycin in in vitro enzyme assays against Escherichia coli MurA. psu.edunih.govjmb.or.kr These novel inhibitors may bind covalently or non-covalently to the enzyme, potentially at or near the fosfomycin binding site. psu.edunih.gov The presence of a "druggable cysteine" (Cys115) in MurA continues to motivate the exploration of new covalent inhibitors. acs.orgfrontiersin.org Natural products, in addition to fosfomycin and terreic acid, are also being investigated for their MurA inhibitory potential. frontiersin.orgacs.orgfrontiersin.orgacs.org
Optimization of Combination Therapy Strategies for Resistant Pathogens
Combination therapy involving fosfomycin is being explored as a strategy to manage infections caused by drug-resistant pathogens and potentially reduce the emergence of resistance. mdpi.comfrontiersin.orgseq.es Studies have shown that combining fosfomycin with other antibiotics can result in synergistic or additive antibacterial effects against multidrug-resistant (MDR) bacteria, including Carbapenem-Resistant Acinetobacter baumannii (CRAB) and Enterococcus species. mdpi.comfrontiersin.orgoup.com Combinations with aminoglycosides, glycylcyclines, fluoroquinolones, and colistin (B93849) have demonstrated synergistic effects, leading to a reduction in the Minimum Inhibitory Concentration (MIC) of fosfomycin. mdpi.com For instance, combinations of fosfomycin with amikacin (B45834), gentamicin, tobramycin, minocycline, tigecycline, or colistin have shown significant bacterial reduction in time-kill kinetic studies. mdpi.com
Delineating Molecular Mechanisms of Synergy
The synergistic effects observed in combination therapies are attributed to various mechanisms, including enhanced bioavailability, inhibition of resistance mechanisms, sequential blockade of pathways, and parallel pathway inhibition. mdpi.com For example, the synergy between fosfomycin and meropenem (B701) against pan-drug-resistant Gram-negative microorganisms is thought to arise from their action on distinct stages of cell wall synthesis, potentially overcoming independent resistance mechanisms. oup.com In the case of linezolid (B1675486) and fosfomycin combinations against enterococci, synergy may be related to their ability to close each other's mutant selection window, thereby suppressing the selection of resistant mutants. frontiersin.org Further research is needed to fully elucidate the molecular mechanisms underlying the synergy of fosfomycin with various antimicrobial agents. frontiersin.org
Deepening Understanding of Resistance Mechanisms
Fosfomycin resistance can arise through several mechanisms, including enzymatic inactivation of the antibiotic, reduced intracellular accumulation due to impaired transport, and modification of the MurA target enzyme. microbiologyresearch.orgmdpi.comfrontiersin.orgrcsb.orgasm.orgelsevier.esnih.govmdpi.com
Characterization of Undiscovered Resistance Genes and Mutations
While several fosfomycin-modifying enzymes (e.g., FosA, FosB, FosC, FosD, FosX) and mutations in transporter genes (glpT and uhpT) are known to confer resistance, there is ongoing research to identify novel resistance determinants. microbiologyresearch.orgmdpi.comfrontiersin.orgrcsb.orgasm.orgelsevier.esnih.govelsevier.esnih.govmdpi.comasm.org Studies using whole-genome sequencing and analysis of resistant strains have revealed the presence of previously unreported mutations in genes like glpT, uhpT, and murA. mdpi.comfrontiersin.org Additionally, novel plasmid-mediated fosfomycin resistance genes, such as fosL1, have been identified, highlighting the emergence of new transferable resistance mechanisms. asm.org Research is also exploring resistance mechanisms beyond the well-characterized transport and modification pathways, including mutations in genes involved in glycolysis like pykF and pykA, which may affect intracellular PEP levels and thus fosfomycin's ability to bind MurA. asm.orgbiorxiv.orgbiorxiv.org
Role of Efflux Pump Regulation in Resistance Phenotypes
Efflux pumps play a significant role in antibiotic resistance by actively transporting the drug out of the bacterial cell. microbiologyresearch.orgmdpi.comrcsb.orgmdpi.com Several efflux pumps, including Tet38, AbaF, CusCFBA, and MdtABC-TolC, have been implicated in fosfomycin resistance in various bacterial species. microbiologyresearch.orgmdpi.comfrontiersin.orgrcsb.orgmdpi.comfrontiersin.orgoup.com Research indicates that overexpression of efflux pump genes, such as tet38 in Staphylococcus aureus, can significantly contribute to fosfomycin resistance. frontiersin.orgfrontiersin.org Studies are ongoing to understand the regulatory mechanisms controlling the expression of these efflux pumps and their precise contribution to fosfomycin resistance phenotypes. frontiersin.orgfrontiersin.orgoup.com
Advancements in Biosynthetic Pathway Engineering for Enhanced Production
Fosfomycin is a natural product originally isolated from Streptomyces species. frontiersin.orgfrontiersin.orgnih.gov It is also produced by Pseudomonas species through a different biosynthetic pathway. illinois.edunih.gov Understanding and engineering the biosynthetic pathways of fosfomycin in producing microorganisms is crucial for optimizing its production. illinois.eduoup.compsu.edu Research involves characterizing the genes and enzymes involved in the different biosynthetic routes. illinois.edunih.govoup.comnih.gov For example, the genes and metabolic pathway for the related phosphonate (B1237965) FR-900098 have been extensively characterized, enabling the construction of engineered strains with higher production levels. nih.gov Similar efforts are being made to elucidate the complete biosynthetic machinery for fosfomycin in different producers and to apply metabolic engineering strategies to enhance yields. illinois.edupsu.edukek.jp
Development of Novel Fosfomycin Conjugates and Delivery Systems
Research into novel fosfomycin conjugates and delivery systems aims to enhance its efficacy, overcome resistance mechanisms, and improve targeting. One area of investigation involves combining fosfomycin with other compounds to create conjugates with synergistic activity or improved properties. For instance, studies have explored conjugates with membrane-intercalating agents. A novel conjugate, COE-D8-Fosfomycin, has shown effectiveness against first-line antibiotic-resistant uropathogenic Escherichia coli (UPEC) in in vitro and mouse models. This conjugate not only demonstrated enhanced bactericidal efficacy but also mitigated the cytotoxicity observed with the membrane-intercalating component alone. biorxiv.orgbiorxiv.org This suggests a potential strategy to combat resistant strains while addressing toxicity challenges.
The development of targeted delivery systems is another crucial aspect. While fosfomycin can enter bacterial cells via the GlpT and UhpT transport systems, resistance can arise from alterations in these transporters. brieflands.comfrontiersin.org Novel delivery systems could potentially bypass these resistance mechanisms, ensuring higher intracellular concentrations of the antibiotic. Research into the penetration of fosfomycin into host cells, such as intestinal cells, also contributes to understanding its distribution and potential for targeted delivery to infection sites. researchgate.net
Refinement of In Vitro Susceptibility Testing Standards and Breakpoints
Accurate in vitro susceptibility testing for fosfomycin presents challenges, and ongoing research focuses on refining standards and breakpoints to ensure reliable results. Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines, but discrepancies and limitations exist, particularly for non-Escherichia coli species and for intravenous formulations. nih.govresearchgate.netmdpi.comnih.gov
Studies compare different testing methods, such as agar (B569324) dilution, disc diffusion, and E-test, against the gold standard of agar dilution. researchgate.netmdpi.com Research highlights that while disc diffusion and gradient diffusion can be accurate for E. coli, their performance is less reliable for other bacteria like Klebsiella pneumoniae. nih.gov The availability and interpretation of breakpoints, especially for intravenous fosfomycin and for various bacterial species beyond E. coli from urinary tract infections, remain areas requiring further investigation and standardization. nih.govmdpi.comnih.gov
Data from comparative studies of susceptibility testing methods often reveal variations in categorical agreement and error rates depending on the bacterial species and the breakpoints used.
| Bacterial Species | Method Compared to Agar Dilution | Categorical Agreement (%) (Example Data) | Major Error (%) (Example Data) | Very Major Error (%) (Example Data) |
| Escherichia coli | Disc Diffusion | 93.9 researchgate.net | 4.7 researchgate.net | 9.1 researchgate.net |
| Escherichia coli | E-test | 95 researchgate.net | 1.8 researchgate.net | 9.1 researchgate.net |
| Klebsiella pneumoniae | Disc Diffusion/Gradient Diffusion | 47 nih.gov | Not specified | Not specified |
Investigations into Molecular Interactions with Host Cellular Components
Beyond its primary target, MurA, research explores the molecular interactions of fosfomycin with host cellular components. While fosfomycin is known for its low toxicity, studies have indicated potential interactions with host cells. biorxiv.orgresearchgate.net For instance, research on novel conjugates has investigated the impact of fosfomycin co-administration on the cytotoxicity of other compounds in mammalian cells, suggesting a role in mitigating host cell toxicity. biorxiv.orgbiorxiv.org
Furthermore, studies have explored the effect of external factors, such as mycotoxins, on the penetration of fosfomycin into host intestinal cells. researchgate.net Understanding these interactions is crucial for a comprehensive pharmacokinetic and pharmacodynamic profile and for developing strategies to improve the therapeutic index and minimize potential off-target effects.
Comparative Studies of Divergent Biosynthetic Pathways
Fosfomycin is a natural product produced by various microorganisms, including Streptomyces species and Pseudomonas syringae. rcsb.orgpnas.orgresearchgate.net Comparative studies of the divergent biosynthetic pathways in these organisms provide valuable insights into the enzymatic machinery involved in phosphonate biosynthesis and can inform efforts for synthetic production or pathway engineering.
Research has revealed that while the initial and final steps of fosfomycin biosynthesis are conserved between Streptomyces and Pseudomonas, the intermediate steps and the enzymes involved differ significantly. pnas.orgresearchgate.netasm.org For example, the enzyme responsible for converting phosphonopyruvate (B1221233) (PnPy) to 2-hydroxypropylphosphonate (2-HPP) differs between the two genera. Streptomyces species utilize a PnPy decarboxylase, which is absent in P. syringae. researchgate.netasm.org Instead, P. syringae employs a citrate (B86180) synthase-like enzyme, Psf2, which adds an acetyl group to PnPy. researchgate.netasm.org Further studies have identified additional enzymes and intermediates in the Pseudomonas pathway, revealing unexpected enzymatic activities within metallohydrolase superfamilies. pnas.orgpnas.org These comparative studies contribute to a deeper understanding of natural product biosynthesis and can potentially lead to the discovery of novel enzymes or alternative routes for fosfomycin production.
| Organism | Initial Step Enzyme (PEP to PnPy) | Intermediate Enzymes (PnPy to 2-HPP) | Final Step (2-HPP to Fosfomycin) |
| Streptomyces spp. | PEP mutase (PepM) pnas.org | PnPy decarboxylase researchgate.netasm.org | Epoxidase |
| Pseudomonas syringae | PEP mutase (PepM) pnas.org | Citrate synthase-like (Psf2), etc. pnas.orgresearchgate.netasm.org | Epoxidase |
Note: This table simplifies the pathways; the intermediate steps in Pseudomonas are more complex and involve multiple enzymes. pnas.orgpnas.org
Q & A
Basic Research Questions
Q. How should researchers design in vitro and in vivo experiments to evaluate Monuril’s efficacy against uropathogens?
- Methodological Guidance :
- Use standardized susceptibility testing (e.g., broth microdilution) for in vitro studies, adhering to CLSI/EUCAST guidelines. For in vivo models, employ murine urinary tract infection (UTI) models with controlled variables like inoculum size and host immune status. Include negative controls (untreated infections) and positive controls (e.g., other antibiotics like nitrofurantoin) to contextualize this compound’s efficacy .
- Data Table Example :
| Model Type | Key Parameters | Outcome Metrics | Reference Strain |
|---|---|---|---|
| In vitro | MIC90, MBC | Bactericidal activity | E. coli ATCC 25922 |
| In vivo | Bacterial load (CFU/mL), histopathology | Reduction in kidney/bladder colonization | UPEC CFT073 |
Q. What statistical methods are appropriate for determining sample sizes in clinical trials investigating this compound’s prophylactic use?
- Methodological Guidance :
- Use power analysis (e.g., G*Power) based on expected effect sizes from prior studies. For non-inferiority trials comparing this compound to standard prophylaxis, assume a 10% non-inferiority margin. Stratify randomization by risk factors (e.g., diabetes, catheter use) to reduce confounding. Document attrition rates and intention-to-treat (ITT) vs. per-protocol (PP) analyses to address missing data .
Q. How can researchers mitigate bias when selecting inclusion/exclusion criteria for this compound studies in pediatric populations?
- Methodological Guidance :
- Follow CONSORT guidelines for pediatric trials. Exclude children with congenital urinary abnormalities or immunosuppression unless the study specifically targets these subgroups. Use adaptive trial designs to adjust enrollment criteria based on interim safety data. Partner with pediatric urology networks to ensure ethical recruitment and informed consent processes .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported fosfomycin resistance rates across geographic regions?
- Methodological Guidance :
- Conduct meta-analyses stratified by region, adjusting for variables like antibiotic consumption patterns and local prescribing guidelines. Use whole-genome sequencing (WGS) to identify resistance mechanisms (e.g., fosA, fosX mutations) in isolates with discordant susceptibility results. Validate findings via cross-laboratory reproducibility studies using shared strain panels .
- Data Contradiction Analysis Framework :
| Factor | Potential Bias | Mitigation Strategy |
|---|---|---|
| Regional guidelines | Overuse in high-resistance areas | Stratify analysis by prescribing rates |
| Testing methods | Variability in MIC interpretation | Harmonize protocols via reference labs |
Q. How can pharmacokinetic/pharmacodynamic (PK/PD) models optimize this compound dosing for complicated UTIs?
- Methodological Guidance :
- Develop physiologically based pharmacokinetic (PBPK) models incorporating renal excretion rates and urinary pH variability. Validate models using clinical data from patients with renal impairment. Simulate dosing regimens (e.g., single 3g dose vs. multi-day) to predict urinary fosfomycin concentrations above the mutant prevention concentration (MPC) .
Q. What methodologies validate the ecological impact of this compound on gut microbiota during prophylactic use?
- Methodological Guidance :
- Perform longitudinal metagenomic sequencing of stool samples pre-/post-treatment. Compare diversity indices (Shannon, Simpson) and abundance of opportunistic pathogens (e.g., Clostridioides difficile). Use germ-free mouse models to isolate this compound’s direct effects from host-microbiome interactions .
Methodological Challenges & Replication
Q. How should researchers address variability in this compound’s formulation stability across experimental conditions?
- Methodological Guidance :
- Document storage conditions (temperature, humidity) and excipient batch numbers. Use HPLC to verify fosfomycin trometamol integrity pre-/post-experiment. For in vitro studies, prepare fresh suspensions in sterile water to avoid degradation artifacts .
Q. What protocols ensure reproducibility in biofilm disruption assays using this compound?
- Methodological Guidance :
- Standardize biofilm growth conditions (e.g., 48-hour incubation in artificial urine medium). Quantify biofilm biomass via crystal violet staining and validate with confocal microscopy. Include controls for non-antibiotic biofilm disruptors (e.g., EDTA) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
